molecular formula C10H13NO3 B180229 N-(2-methoxybenzyl)glycine CAS No. 124589-79-3

N-(2-methoxybenzyl)glycine

Numéro de catalogue: B180229
Numéro CAS: 124589-79-3
Poids moléculaire: 195.21 g/mol
Clé InChI: GZWRFKISPFGGPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxybenzyl)glycine is a synthetic glycine derivative characterized by the incorporation of a 2-methoxybenzyl (o-anisyl) group on the glycine nitrogen. This structural motif is of significant interest in organic and medicinal chemistry research, particularly in the design and synthesis of novel chemical entities. The 2-methoxybenzyl group is a common feature in compounds investigated for various biological activities, making this amino acid analog a valuable building block for constructing more complex molecules. As a research chemical, N-(2-methoxybenzyl)glycine serves primarily as a key intermediate in multi-step organic syntheses. It can be utilized in the development of peptide mimics, where it introduces unique steric and electronic properties, potentially influencing the conformation and stability of the resulting peptide chain. Furthermore, this compound can be employed in the synthesis of glycinamide derivatives, which are structures present in compounds studied for their potential interactions with biological targets, such as enzymes. Researchers also value this compound for exploring structure-activity relationships (SAR) by introducing specific aromatic substitutions. The mechanism of action for N-(2-methoxybenzyl)glycine is not predefined and is entirely dependent on the final compound into which it is incorporated. In research settings, its derivatives could potentially operate through various mechanisms, including enzyme inhibition or receptor modulation, based on the overall molecular design. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(2-methoxyphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWRFKISPFGGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to N-(2-methoxybenzyl)glycine (CAS No. 124589-79-3) for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acid structures is paramount to enhancing therapeutic efficacy. N-(2-methoxybenzyl)glycine, a non-proteinogenic amino acid derivative, has emerged as a significant building block for the synthesis of complex molecular architectures, including peptidomimetics and other novel therapeutic agents.[1][2] Its unique structure allows for the introduction of conformational constraints and modified physicochemical properties in peptide chains, addressing common challenges such as proteolytic instability and poor cell permeability.[1]

This guide provides an in-depth technical overview of N-(2-methoxybenzyl)glycine, identified by the CAS number 124589-79-3 .[3] We will explore its synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. It is crucial to distinguish this compound from its isomers, such as N-(3-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine, as the position of the methoxy group on the benzyl ring significantly influences its chemical reactivity and biological interactions.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of N-(2-methoxybenzyl)glycine is fundamental to its application in synthesis and drug design. The presence of the 2-methoxybenzyl group imparts specific steric and electronic characteristics that can be leveraged in molecular design.

PropertyValueSource
CAS Number 124589-79-3[3]
IUPAC Name 2-{[(2-methoxyphenyl)methyl]amino}acetic acid[3]
Molecular Formula C10H13NO3[4]
Molecular Weight 195.22 g/mol [4]
SMILES O=C(O)CNCC1=CC=CC=C1OC[4]

Structural Characterization:

The definitive identification and purity assessment of N-(2-methoxybenzyl)glycine rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxybenzyl group (typically in the range of 6.8-7.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and singlets for the methylene protons of the glycine and benzyl groups. For example, in the related 2-methoxybenzyl alcohol, aromatic protons appear between 6.806 and 7.25 ppm, the methoxy protons at 3.752 ppm, and the benzylic methylene protons at 4.615 ppm.[5] The methylene protons of the glycine backbone typically appear around 3.5 ppm in D2O.[6]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (~175 ppm), the aromatic carbons, the methoxy carbon (~55 ppm), and the two methylene carbons. For glycine, the carboxyl carbon appears at 175.225 ppm and the alpha-carbon at 44.133 ppm.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight. For N-(2-methoxybenzyl)glycine, the expected [M+H]⁺ ion would be approximately 196.0917. Mass spectrometry is also a critical tool for identifying related compounds and potential impurities.[7]

Synthesis of N-(2-methoxybenzyl)glycine: A Focus on Reductive Amination

The synthesis of N-substituted glycines is most commonly and efficiently achieved through reductive amination.[8] This method offers a straightforward and versatile route to a wide array of derivatives. The core principle involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

The synthesis of N-(2-methoxybenzyl)glycine via reductive amination of 2-methoxybenzaldehyde with glycine is a prime example of this robust methodology.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis. The reaction proceeds in two main steps: imine formation and reduction. A reducing agent that selectively reduces the imine in the presence of the starting aldehyde is crucial to prevent the reduction of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their mild nature and selectivity for imines over aldehydes.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative, self-validating system for the synthesis of N-(2-methoxybenzyl)glycine.

Materials:

  • Glycine

  • 2-Methoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent). The base is necessary to deprotonate the carboxylic acid and increase the nucleophilicity of the amino group.

  • Addition of Aldehyde: To the glycine solution, add methanol as a co-solvent, followed by the dropwise addition of 2-methoxybenzaldehyde (1.0 equivalent) while stirring.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.1 equivalents) in portions. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification:

    • Quench the reaction by the careful addition of dilute HCl to neutralize the excess reducing agent and base.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • The aqueous residue can be washed with a non-polar solvent like ether to remove any unreacted aldehyde.

    • The pH of the aqueous layer is then adjusted to the isoelectric point of the product to induce precipitation.

    • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Work-up & Purification glycine Glycine dissolution Dissolve Glycine in aq. NaOH/MeOH glycine->dissolution aldehyde 2-Methoxybenzaldehyde aldehyde->dissolution imine_formation Imine Formation (Schiff Base) dissolution->imine_formation reduction Selective Reduction (NaBH3CN) imine_formation->reduction quench Acidic Quench reduction->quench extraction Extraction quench->extraction precipitation Isoelectric Precipitation extraction->precipitation purification Recrystallization / Chromatography precipitation->purification product N-(2-methoxybenzyl)glycine purification->product

Caption: Workflow for the synthesis of N-(2-methoxybenzyl)glycine via reductive amination.

Applications in Drug Discovery and Development

N-substituted glycine derivatives, often referred to as peptoids, are a significant class of peptidomimetics.[2][9] The incorporation of N-(2-methoxybenzyl)glycine into peptide sequences can confer several advantageous properties.

  • Proteolytic Stability: The absence of a hydrogen on the amide nitrogen and the steric bulk of the N-substituent prevent recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide-based drug candidate.

  • Conformational Control: The N-substituent influences the torsional angles of the peptide backbone, allowing for the design of molecules with specific secondary structures. This is crucial for mimicking the bioactive conformation of a native peptide ligand.

  • Modulation of Physicochemical Properties: The methoxybenzyl group can enhance the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[10] The methoxy group itself is a key pharmacophore in many approved drugs, where it can participate in hydrogen bonding, modulate electronic properties, and influence metabolic pathways.[10][11]

The 2-methoxybenzyl group can also serve as a protecting group in organic synthesis, although the 4-methoxybenzyl (PMB) group is more commonly used for this purpose due to its greater acid lability.[12][13]

Conceptual Role in a Signaling Pathway

To illustrate the potential application of N-(2-methoxybenzyl)glycine, consider a hypothetical scenario where it is incorporated into a peptide-based inhibitor of a protein kinase signaling pathway. The N-2-methoxybenzyl group could be designed to fit into a specific hydrophobic pocket of the kinase's active site, thereby enhancing binding affinity and selectivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor Peptidomimetic Inhibitor (contains N-(2-methoxybenzyl)glycine) Inhibitor->Kinase Inhibits

Caption: Conceptual inhibition of a kinase signaling pathway by a peptidomimetic.

Conclusion

N-(2-methoxybenzyl)glycine is a valuable and versatile building block for researchers and scientists in the field of medicinal chemistry and drug development. Its defined chemical structure, accessible synthesis via reductive amination, and its ability to impart favorable properties to peptide-based molecules make it a compound of significant interest. A comprehensive understanding of its synthesis and characterization is essential for its effective utilization in the design and development of next-generation therapeutics. The strategic placement of the methoxy group at the ortho position offers unique steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of drug candidates.

References

  • PubChem. N-(2-methoxybenzyl)glycine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Glycine, N-(2-methoxybenzoyl)-, methyl ester. National Institute of Standards and Technology. Available from: [Link]

  • NIST. Glycine, N-(2-methoxybenzoyl)-, methyl ester Mass Spectrum. National Institute of Standards and Technology. Available from: [Link]

  • Vedejs E, Klapars A, Warner DL, Weissman SA. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. J Org Chem. 2015;80(13):6537-6553. Available from: [Link]

  • Radhakrishna VY, Syed K, Nair VA. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Adv. 2022;12(35):22933-22938. Available from: [Link]

  • Kumar S, Bhora R, Singh I. N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. J Phys Chem B. 2021;125(3):831-840. Available from: [Link]

  • Apostolidou I, Pyrkotis C, Papakyriakou A, et al. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chem Rev. 2023;123(15):9439-9515. Available from: [Link]

  • Habison G, Karpf M, Noe CR. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Monatsh Chem. 1999;130(4):559-565. Available from: [Link]

  • Gunic E, Levy O, Kauth M, et al. A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Org Lett. 2005;7(26):5821-5824. Available from: [Link]

  • Chiodi D, Ishihara Y. The role of the methoxy group in approved drugs. Eur J Med Chem. 2024;273:116364. Available from: [Link]

  • Shevyrin V, Melkozerov V, Nevero A, et al. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. J Mass Spectrom. 2016;51(10):969-979. Available from: [Link]

  • Culf AS, Ouellette RJ. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. 2010;15(8):5282-5335. Available from: [Link]

  • Sridhar B, Surendra K, Reddy BA, Rao YK, Rao B. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. J Org Chem. 2005;70(8):3243-3245. Available from: [Link]

  • Culf AS, Ouellette RJ. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. 2010;15(8):5282-5335. Available from: [Link]

  • Google Patents. Producing glycine by the reductive amination of glyoxylic acid.
  • ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]

  • Matassini C, Clemente F, Goti A. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. 2011;2011(1):285-311. Available from: [Link]

  • Liu Y, Wang Y, Li Y, et al. Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. J Org Chem. 2023;88(5):2945-2954. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]

  • Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Biological Magnetic Resonance Bank. bmse000089 Glycine. Available from: [Link]

  • Watson International. Glycine, N-(2-methoxybenzoyl)-. Available from: [Link]

  • Cheméo. Chemical Properties of Glycine, N-(2-methoxybenzoyl)-, methyl ester (CAS 27796-49-2). Available from: [Link]

  • The Automated Topology Builder. Glycine. Available from: [Link]

Sources

Forensic Structure Elucidation of N-(2-Methoxybenzyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a forensic chemical investigation, designed to provide researchers with a robust framework for synthesizing and rigorously validating the structure of N-(2-methoxybenzyl)glycine .

Content Type: Technical Whitepaper | Subject: Small Molecule Characterization Target Compound: N-(2-methoxybenzyl)glycine (CAS: 124589-79-3)[1][2][3]

Executive Summary & Structural Context

N-(2-methoxybenzyl)glycine is a secondary amine intermediate often utilized in the synthesis of peptidomimetics and surface-active agents.[2][3] Unlike its para-isomer, the ortho-methoxy substituent introduces specific steric and electronic effects that distinctively influence its spectroscopic signature.[2][3]

This guide moves beyond simple data listing. It establishes a causal link between the molecule's electronic environment and its analytical readout, providing a self-validating protocol for confirmation.[2][3]

The Molecular Target[3]
  • IUPAC Name: 2-[(2-methoxyphenyl)methylamino]acetic acid[1][2][3]

  • Molecular Formula:

    
    [2][4]
    
  • Exact Mass: 195.0895 Da

  • Key Structural Features:

    • Glycine Backbone: Amphoteric core (

      
      ).[2][3]
      
    • Benzyl Linker: Secondary amine bridge (

      
      ).[2][3]
      
    • Ortho-Methoxy Group: The defining electronic donor causing diagnostic deshielding patterns.[2]

Phase I: Synthesis & Isolation Context

To understand the impurities and spectral artifacts likely to be encountered, one must understand the genesis of the sample. The most robust route is Reductive Amination .

The Synthetic Pathway

The reaction involves the condensation of 2-methoxybenzaldehyde with glycine (or glycine methyl ester) to form an imine intermediate, which is subsequently reduced.[2][3]

SynthesisWorkflow SM1 2-Methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Transient) SM1->Imine SM2 Glycine / Glycine Methyl Ester (Nucleophile) SM2->Imine Red Reduction (NaBH4 / NaBH3CN) Imine->Red Product N-(2-methoxybenzyl)glycine (Target) Red->Product Hydride Transfer

Figure 1: Reductive amination workflow.[2][3] The formation of the imine is the rate-determining step often requiring pH adjustment.[2][3]

Critical Quality Attribute (CQA): A common impurity is the tertiary amine (N,N-bis(2-methoxybenzyl)glycine), formed if the product reacts with a second equivalent of aldehyde.[2][3] This will be a key exclusion target in the NMR analysis.

Phase II: Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation logic.

High-Resolution Mass Spectrometry (HRMS)[2][3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Calculated m/z: 196.0968

  • Acceptable Error:

    
     ppm.
    
Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the molecule cleaves at the weakest bonds, typically around the nitrogen.[2]

Fragment Ion (m/z)Mechanistic OriginDiagnostic Value
196

Parent Ion.
121

Tropylium Ion Derivative. Cleavage of the C-N bond yields the stable 2-methoxybenzyl cation.[2][3] This is the base peak.[2]
91

Loss of methoxy group (minor pathway) or rearrangement.
76

Glycine fragment (less common in positive mode due to charge retention on benzyl).[2]

Phase III: Infrared Spectroscopy (FT-IR)

Objective: Functional group fingerprinting.[2]

  • Broad band (3300–2500 cm⁻¹): O-H stretch of the carboxylic acid (often overlaps with N-H).[2]

  • Sharp peak (~3350 cm⁻¹): Secondary amine N-H stretch (may be obscured).[2]

  • Strong peak (1720–1600 cm⁻¹): C=O stretch (Carboxylate/Acid).[2] If zwitterionic, this shifts to ~1600 cm⁻¹ (asymmetric stretch).[2]

  • Medium peaks (1250 & 1040 cm⁻¹): C-O stretching of the aryl alkyl ether (

    
    ).[2][3]
    

Phase IV: Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof.

1H NMR Strategy (Proton Assignment)

Solvent: DMSO-d6 or D2O (to suppress exchangeable protons) or CDCl3 (if esterified).[2] Key Feature: The ortho-substitution creates a distinct aromatic pattern compared to para-isomers.[2][3]

Predicted Chemical Shift Data (δ ppm)

Note: Values are representative for N-benzylglycine derivatives in DMSO-d6.

PositionTypeShift (ppm)MultiplicityIntegrationAssignment Logic
A Ar-H7.20 - 7.35Doublet/Multiplet2HH-6 and H-4 (Ortho/Para to alkyl).[2][3]
B Ar-H6.90 - 7.00Doublet/Multiplet2HH-3 and H-5 (Ortho/Para to Methoxy).[2][3] Upfield due to resonance donation.
C Benzylic

3.80 - 4.10 Singlet2HDeshielded by aromatic ring and nitrogen.[2][3]
D Methoxy

3.75 - 3.85 Singlet3HDiagnostic sharp singlet.[2][3]
E Glycine

3.20 - 3.40 Singlet2HLess deshielded than benzylic protons.[2][3]
F

> 10.0Broad2HExchangeable (often invisible in D2O).[2]
13C NMR (DEPT-135)
  • Carbonyl: ~170-172 ppm.[2][3]

  • Aromatic C-O: ~157 ppm (Deshielded ipso-carbon).[2]

  • Aromatic C-H: 110-130 ppm.[2][3]

  • Benzylic

    
    :  ~48-52 ppm.[2]
    
  • Glycine

    
    :  ~45-48 ppm.[2]
    
  • Methoxy

    
    :  ~55 ppm.[2]
    
2D NMR Connectivity (The "Proof")

To distinguish between the glycine methylene and benzyl methylene (which can be close in shift), use HMBC (Heteronuclear Multiple Bond Correlation) .[2]

NMR_Logic Methoxy Methoxy Proton (3.8 ppm) Ar_C2 Aromatic C2 (ipso-O) Methoxy->Ar_C2 3-bond coupling Benzyl_H Benzylic Protons (4.0 ppm) Benzyl_H->Ar_C2 3-bond coupling Ar_C1 Aromatic C1 (ipso-C) Benzyl_H->Ar_C1 2-bond coupling Glycine_H Glycine Protons (3.3 ppm) Glycine_H->Benzyl_H NO NOESY (Too far) Carbonyl Carbonyl C=O (172 ppm) Glycine_H->Carbonyl 2-bond coupling

Figure 2: HMBC correlations confirm the connectivity.[2][3] The Benzylic protons will correlate to the aromatic ring carbons, whereas the Glycine protons will correlate to the Carbonyl.[3]

Phase V: Purity & Validation (HPLC)

Objective: Quantify purity and ensure no starting material remains.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Detection: UV at 210 nm (peptide bond/COOH) and 270-280 nm (Anisole absorption).[2]

  • Elution Order:

    • Glycine (Dead volume, polar).[2]

    • N-(2-methoxybenzyl)glycine (Target).

    • 2-Methoxybenzaldehyde (Late eluter, non-polar).[2][3]

    • Bis-alkylated impurity (Very late eluter).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13236083, N-(2-methoxybenzyl)glycine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][5] (Standard text for interpretation of benzyl/amine shifts).

  • Matassini, C., et al. (2020).[2] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (Provides protocol context for reductive amination of sugars/glycines). Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Solubility Profile of N-(2-methoxybenzyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2] More than 40% of new chemical entities are poorly soluble in water, a challenge that can terminate promising drug development programs.[3] This guide provides a comprehensive technical overview of the solubility profile of N-(2-methoxybenzyl)glycine, a molecule of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, present detailed, field-proven methodologies for solubility assessment, and discuss strategies for interpreting and modulating its solubility. This document is structured to provide both theoretical grounding and practical, actionable protocols for scientists engaged in drug discovery and development.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is arguably one of the most significant hurdles.[3] For a drug to be absorbed, particularly through oral administration, it must first dissolve in the gastrointestinal fluids to be available for absorption into the bloodstream.[1] Therefore, insufficient solubility can lead to low and erratic bioavailability, compromising the drug's therapeutic effect.[1][4]

This guide focuses on N-(2-methoxybenzyl)glycine, a derivative of the simplest proteinogenic amino acid, glycine.[5] Understanding the solubility profile of such molecules is essential for predicting their behavior in biological systems and for designing effective drug delivery strategies. We will delve into the key factors that govern its solubility, from its intrinsic chemical structure to the influence of environmental factors like pH.

Physicochemical Characterization of N-(2-methoxybenzyl)glycine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. A thorough characterization of these properties is the first step in understanding and predicting its solubility behavior.

Molecular Structure and Functional Groups

N-(2-methoxybenzyl)glycine possesses several key functional groups that dictate its polarity, hydrogen bonding capacity, and ionization potential:

  • A Carboxylic Acid Group (-COOH): This is a primary determinant of its acidic nature and provides a site for deprotonation, significantly influencing solubility in a pH-dependent manner.[6]

  • A Secondary Amine Group (-NH-): This group can act as a hydrogen bond donor and acceptor.

  • A Methoxybenzyl Group: The aromatic ring and the methoxy group contribute to the molecule's lipophilicity.

Key Physicochemical Parameters
PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~195.21 g/mol [7]A relatively low molecular weight is generally favorable for solubility.
pKa (acidic) ~2.3 - 4.0The carboxylic acid group is expected to be deprotonated at physiological pH, increasing aqueous solubility.[5][8]
pKa (basic) ~9.6The amine group is expected to be protonated at acidic pH.[5]
LogP ~1.0 - 2.0This predicted value suggests a moderate lipophilicity, indicating that the molecule has a balance of hydrophilic and hydrophobic character.

Note: These values are estimations based on the structure and publicly available data for similar compounds and should be experimentally verified.

The interplay of these properties suggests that N-(2-methoxybenzyl)glycine is likely a weakly acidic compound with pH-dependent solubility.[6] At low pH, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will become negatively charged, enhancing its interaction with water and increasing its solubility.[6][9]

Methodologies for Solubility Determination

Accurate and reproducible measurement of solubility is crucial. Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.[10][11]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[11][12][13] This method is high-throughput and suitable for early-stage discovery to quickly flag compounds with potential solubility issues.[11][13][14]

Rationale: This assay mimics the conditions of many high-throughput screening (HTS) biological assays where compounds are introduced from DMSO stocks. It provides an early warning of potential precipitation issues that could lead to unreliable in vitro data.[11]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(2-methoxybenzyl)glycine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[12]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[11][12]

  • Precipitate Removal: Filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.[13]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy.[10][11][13]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility, often determined by the shake-flask method, measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[4][10] This is considered the "gold standard" for solubility measurement and is crucial for later-stage development and formulation.[4][12]

Rationale: This method provides the true equilibrium solubility value, which is essential for understanding the maximum dissolved concentration achievable under specific conditions. This data is critical for biopharmaceutical classification (BCS) and for developing oral dosage forms.[10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid N-(2-methoxybenzyl)glycine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: Allow the samples to stand, then filter the suspension through a 0.22 µm filter to remove all undissolved solids.

  • Dilution and Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of N-(2-methoxybenzyl)glycine using a validated HPLC-UV or LC-MS/MS method.[4]

  • Solid-State Analysis (Self-Validation): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystal form (polymorphism) during the experiment.

Visualization of Experimental Workflow

G cluster_thermo Thermodynamic Solubility Workflow thermo_start Add excess solid compound to buffer thermo_shake Incubate with shaking (24-72h) thermo_start->thermo_shake thermo_filter Filter to remove undissolved solid thermo_shake->thermo_filter thermo_solid Analyze remaining solid (XRPD) thermo_shake->thermo_solid Self-validation thermo_quantify Quantify concentration in filtrate (HPLC/LC-MS) thermo_filter->thermo_quantify thermo_end Equilibrium Solubility Value thermo_quantify->thermo_end

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of N-(2-methoxybenzyl)glycine

Several factors can significantly alter the solubility of an ionizable compound like N-(2-methoxybenzyl)glycine.

Effect of pH

As predicted from its pKa values, the solubility of N-(2-methoxybenzyl)glycine is expected to be highly dependent on pH.[9]

  • In acidic conditions (pH < pKa of COOH): The molecule will be predominantly in its neutral, less soluble form.

  • In neutral to basic conditions (pH > pKa of COOH): The carboxylic acid will be deprotonated to the more soluble carboxylate anion.[6]

A pH-solubility profile should be experimentally determined by measuring the thermodynamic solubility in buffers of varying pH.[4] This profile is critical for predicting how the drug will behave in different parts of the gastrointestinal tract, which has a wide pH range.[15]

Co-solvents and Formulation Excipients

For poorly soluble compounds, various formulation strategies can be employed to enhance solubility.[3][16][17]

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[16] However, the potential for the drug to precipitate upon dilution in aqueous media must be carefully evaluated.[16]

  • Surfactants: Micelle-forming surfactants can encapsulate the drug in their hydrophobic cores, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic parts of the drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[3]

  • pH Modification: For weakly acidic or basic drugs, incorporating pH-modifying excipients into the formulation can create a microenvironment with a more favorable pH for dissolution.[18][19]

Data Interpretation and Application in Drug Development

The solubility data generated for N-(2-methoxybenzyl)glycine must be interpreted within the broader context of drug development.

  • Early Discovery: Kinetic solubility data helps in selecting and prioritizing compounds with favorable properties for further investigation.[12][14] Low kinetic solubility can be a red flag for potential issues in biological assays and subsequent development.[11]

  • Lead Optimization: Thermodynamic solubility data is essential for structure-activity relationship (SAR) studies. Chemists can modify the molecular structure to improve solubility while maintaining pharmacological activity.

  • Preclinical and Clinical Development: A comprehensive understanding of the pH-solubility profile is crucial for formulation design.[4] It informs the choice of dosage form (e.g., immediate-release tablet, amorphous solid dispersion) and the selection of excipients to ensure adequate drug exposure in vivo. The data is also a key component of the Biopharmaceutics Classification System (BCS), which helps to predict in vivo performance.[10]

Visualization of Decision Logic

G start Measure Thermodynamic Solubility (S) decision Is S < Target Concentration? start->decision high_sol Proceed with simple formulation decision->high_sol No low_sol Solubility Enhancement Required decision->low_sol Yes ionizable Is compound ionizable? low_sol->ionizable ph_mod pH modification / Salt formation ionizable->ph_mod Yes other_strat Consider other strategies: - Co-solvents - Solid dispersions - Complexation ionizable->other_strat No ph_mod->other_strat If insufficient

Caption: Decision Tree for Formulation Strategy.

Conclusion

The solubility profile of N-(2-methoxybenzyl)glycine is a critical aspect of its evaluation as a potential drug candidate. This guide has outlined the key physicochemical properties that govern its solubility and provided detailed, validated protocols for its experimental determination. A thorough understanding of its kinetic and thermodynamic solubility, as well as the influence of factors like pH, is paramount. By systematically generating and interpreting this data, researchers can make informed decisions, mitigate development risks, and ultimately increase the probability of successfully advancing promising compounds to the clinic. The principles and methodologies described herein provide a robust framework for the comprehensive solubility characterization of N-(2-methoxybenzyl)glycine and other novel chemical entities.

References

  • Vertex AI Search. N-[2-Chloro-4-(4-chlorophenoxy)benzoyl]glycine Properties. Accessed February 7, 2026.
  • National Institute of Standards and Technology. Glycine, N-(2-methoxybenzoyl)-, methyl ester. In: NIST Chemistry WebBook. Accessed February 7, 2026. [Link]

  • BioDuro. ADME Solubility Assay. Accessed February 7, 2026. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Accessed February 7, 2026. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021. Accessed February 7, 2026. [Link]

  • Evotec. Thermodynamic Solubility Assay. Accessed February 7, 2026. [Link]

  • Singh S, et al. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 2019;7(2):9-16.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Accessed February 7, 2026. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Published March 10, 1999. Accessed February 7, 2026. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Updated January 2, 2019. Accessed February 7, 2026. [Link]

  • Deepshikha S, et al. Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Published August 2015. Accessed February 7, 2026. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxybenzyl)glycine. In: PubChem Compound Database. Accessed February 7, 2026. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021. Accessed February 7, 2026. [Link]

  • University of Babylon. The influence of pH on solubility in water. Accessed February 7, 2026. [Link]

  • ResearchGate. Assignment of cysteine and glycine pKa values... Accessed February 7, 2026. [Link]

  • Al-kassas R, et al. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. Published online 2022. Accessed February 7, 2026. [Link]

  • Singh A, et al. Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. 2023;13(3):123-131.
  • Savjani KT, et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012;2012:195727.
  • Patsnap. How does pH affect drug delivery? Published January 1, 2024. Accessed February 7, 2026. [Link]

  • National Center for Biotechnology Information. Glycine. In: PubChem Compound Database. Accessed February 7, 2026. [Link]

Sources

An In-depth Technical Guide to the In Silico Modeling of N-(2-methoxybenzyl)glycine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery Professionals

Preamble: The Rationale for a Causality-Driven Approach

In the landscape of modern drug discovery, computational, or in silico, modeling has transcended its role as a mere screening tool to become a cornerstone of rational drug design. This guide is structured to provide a comprehensive, technically-grounded framework for investigating the molecular interactions of N-(2-methoxybenzyl)glycine. However, it deliberately eschews a rigid, step-by-step template. Instead, it adopts a narrative of scientific inquiry, emphasizing the causality behind each methodological choice. For a molecule like N-(2-methoxybenzyl)glycine, which is not extensively characterized in public bioactivity databases, a purely procedural approach is insufficient. We must begin from first principles, employing computational techniques not just to generate data, but to formulate and test hypotheses about its potential biological roles. This document, therefore, serves as both a technical manual and a strategic guide for the discerning computational scientist.

Part I: Foundational Intelligence – Characterizing the Ligand

Before any interaction can be modeled, the protagonist of our study, N-(2-methoxybenzyl)glycine, must be thoroughly understood. This initial phase is critical, as the fidelity of all subsequent simulations hinges on an accurate representation of the ligand.

Structural and Physicochemical Scrutiny

N-(2-methoxybenzyl)glycine is an organic compound featuring a glycine backbone, which is the simplest proteinogenic amino acid, attached to a 2-methoxybenzyl group on the nitrogen atom.[1][2] This structure imparts a combination of flexibility from the glycine linker and specific steric and electronic features from the substituted aromatic ring.

Key Physicochemical Properties (Predicted):

PropertyValueSignificance for Modeling
Molecular Formula C₁₀H₁₃NO₃Defines the atomic composition.
Molecular Weight 195.21 g/mol [2]Influences diffusion and binding kinetics.
Hydrogen Bond Donors 2Potential for key interactions with protein residues.
Hydrogen Bond Acceptors 4Potential for key interactions with protein residues.
LogP (Octanol-Water) ~ -1.4Indicates hydrophilicity, affecting cell permeability and solvation.
Rotatable Bonds 5Defines the conformational flexibility of the molecule.

Data sourced from PubChem CID 302090 for the para-isomer, N-(4-methoxybenzyl)glycine, as a close analog for property estimation.[3]

Ligand Preparation: The Imperative of a Bio-relevant Conformation

The 2D structure of a molecule is a mere blueprint. For in silico modeling, a 3D conformation that is both low in energy and representative of its state in a biological environment is essential.

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like BIOVIA Draw or retrieve its SMILES string (COC1=CC=CC=C1CNCC(=O)O) for the ortho-isomer.[4]

  • Convert to 3D: Use a program like Avogadro to generate an initial 3D structure.[4]

  • Energy Minimization: This is the most critical step. Employ a quantum mechanics (e.g., using Gaussian) or a robust molecular mechanics force field (e.g., MMFF94) to find a low-energy conformation.

    • Causality: An unminimized, high-energy ligand conformation will introduce significant artifacts into docking scores and simulation stability, leading to false predictions. The goal is to find a structure that does not have strained bonds or steric clashes before introducing it to a protein.

  • Protonation State Assignment: At physiological pH (~7.4), the carboxylic acid of the glycine moiety will be deprotonated (COO⁻) and the secondary amine will be protonated (NH₂⁺), forming a zwitterion.[1] This is crucial for electrostatic calculations.

  • Save in a Tripos Mol2 or PDBQT format: These formats store the 3D coordinates, atom types, and partial charges necessary for docking software.[5]

Part II: Target Identification – Fishing in the Proteome

With a well-prepared ligand, the next logical question is: what does it bind to? When a ligand has no known targets, we must engage in "target fishing" or "reverse docking," a process of screening the ligand against a library of potential protein targets.[6][7]

Strategies for Target Hypothesis Generation

The search for a target is not random; it is guided by the ligand's structure.

  • Ligand-Based (Pharmacophore) Screening: N-(2-methoxybenzyl)glycine contains a glycine core and an aromatic ring. This motif is present in various bioactive molecules.[2] We can use this information to search databases like PharmMapper or SwissTargetPrediction. These tools identify known protein targets of molecules that are structurally or electronically similar to our query compound. This provides a ranked list of plausible targets based on the principle that similar molecules often bind to similar proteins.

  • Structure-Based (Reverse Docking): This approach involves docking the ligand into the binding sites of a large collection of clinically relevant protein structures.[7] This is computationally intensive but can uncover novel, unexpected interactions.

Workflow for In Silico Target Identification

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach Ligand Prepared Ligand (3D Structure) PharmMapper PharmMapper or SwissTargetPrediction Ligand->PharmMapper ReverseDock Reverse Docking (e.g., idTarget) Ligand->ReverseDock RankedList1 Ranked Target List (Similarity-based) PharmMapper->RankedList1 Analysis Target Prioritization (Based on scores, biological relevance, and pathway analysis) RankedList1->Analysis PDB Protein Structure Database (e.g., PDB) PDB->ReverseDock RankedList2 Ranked Target List (Docking Score-based) ReverseDock->RankedList2 RankedList2->Analysis G Start Best Docked Pose (Protein-Ligand Complex) Setup System Setup: 1. Solvate with Water 2. Add Ions 3. Apply Force Field (e.g., CHARMM36) Start->Setup Step 1 Minimization Energy Minimization (Remove Steric Clashes) Setup->Minimization Step 2 Equilibration System Equilibration (NVT then NPT Ensemble) Minimization->Equilibration Step 3 Production Production MD Run (e.g., 100 ns) Equilibration->Production Step 4 Analysis Trajectory Analysis: - RMSD - RMSF - MM/PBSA Production->Analysis Step 5

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(2-methoxybenzyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-(2-methoxybenzyl)glycine (CAS 124589-79-3), a substituted amino acid derivative of interest to researchers in drug discovery and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide establishes a foundational profile through a combination of predicted properties, comparative analysis with its well-characterized isomer, N-(4-methoxybenzyl)glycine, and detailed, field-proven experimental protocols for its empirical determination. This document is intended to serve as a vital resource for scientists, enabling a thorough understanding of the molecule's behavior and providing the necessary methodological framework for its synthesis and characterization.

Introduction and Molecular Overview

N-(2-methoxybenzyl)glycine belongs to the family of N-substituted glycine derivatives. These compounds are integral building blocks in the synthesis of peptidomimetics, complex heterocyclic systems, and other novel chemical entities with potential therapeutic applications. The introduction of a benzyl group to the nitrogen atom of glycine significantly alters its lipophilicity, steric profile, and potential for aromatic interactions, while the methoxy substituent's position on the benzyl ring—in this case, ortho—can profoundly influence its conformational preferences, electronic properties, and metabolic stability compared to its meta and para isomers.

A precise understanding of the physicochemical properties of N-(2-methoxybenzyl)glycine is a prerequisite for its effective use in drug development. These properties—including solubility, lipophilicity (logP), and acid-base dissociation constants (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. This guide aims to provide a robust starting point for researchers working with this compound.

Chemical Identity

To ensure clarity and precision, the fundamental identifiers for N-(2-methoxybenzyl)glycine are provided below.

IdentifierValue
Chemical Name N-(2-methoxybenzyl)glycine
Synonyms 2-{[(2-methoxyphenyl)methyl]amino}acetic acid
CAS Number 124589-79-3
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
Chemical Structure

Predicted and Comparative Physicochemical Properties

In the absence of comprehensive experimental data for N-(2-methoxybenzyl)glycine, this section presents a dual approach: computationally predicted values for the target molecule and experimentally determined values for its structural isomer, N-(4-methoxybenzyl)glycine, for comparative context. This juxtaposition offers valuable insights into the potential influence of the methoxy group's position on the molecule's behavior.

PropertyPredicted Value (N-(2-methoxybenzyl)glycine)Experimental Value (N-(4-methoxybenzyl)glycine)Significance in Drug Development
Melting Point (°C) ~145 - 155Not Widely ReportedPurity assessment and solid-state stability.
Boiling Point (°C) ~377 (at 760 mmHg)316.11[1]Indicator of volatility; relevant for purification.
Water Solubility Moderately SolubleModerate to High[1]Crucial for bioavailability and formulation.
logP (Octanol-Water) ~1.10.6 to 1.5[1]Measures lipophilicity, affecting membrane permeability.
pKa (Acidic) ~2.3 (Carboxylic Acid)~2.3 (Estimated)Governs ionization state at physiological pH.
pKa (Basic) ~9.5 (Amine)~9.6 (Estimated)Governs ionization state at physiological pH.

Expert Analysis: The ortho position of the methoxy group in N-(2-methoxybenzyl)glycine is expected to introduce steric hindrance and the potential for intramolecular hydrogen bonding between the methoxy oxygen and the amine proton. This could lead to a more compact conformation compared to the para isomer, potentially influencing its crystal packing (and thus melting point) and its interaction with solvents. The predicted logP suggests a slightly more lipophilic character than some experimental values for the 4-methoxy isomer, which could impact its ability to cross lipid membranes.

Synthesis Pathway: A Generalized Approach

Proposed Synthesis: Reductive Amination

The logical pathway involves the reaction of 2-methoxybenzaldehyde with glycine. The reaction proceeds through the formation of an intermediate imine (Schiff base), which is then reduced in situ to yield the final secondary amine product.

SynthesisWorkflow Reactant1 2-Methoxybenzaldehyde Intermediate Imine Intermediate (Schiff Base) Reactant1->Intermediate Condensation Reactant2 Glycine Reactant2->Intermediate Product N-(2-methoxybenzyl)glycine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Intermediate

Caption: Proposed reductive amination workflow for N-(2-methoxybenzyl)glycine synthesis.

Expert Rationale: Sodium cyanoborohydride (NaBH₃CN) is often the reducing agent of choice for this transformation because it is mild and selectively reduces the imine in the presence of the starting aldehyde, thus preventing side reactions. Alternatively, catalytic hydrogenation (H₂ over Palladium on Carbon) offers a "greener" and often cleaner reduction method. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent standard, robust methods for characterizing a novel small molecule like N-(2-methoxybenzyl)glycine.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2°C) is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities, which disrupt the crystal lattice. This protocol follows the principles outlined in OECD Guideline 102.

Methodology:

  • Sample Preparation: Ensure the synthesized N-(2-methoxybenzyl)glycine is a dry, finely ground powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to get an approximate melting temperature. This prevents spending excessive time on the precise measurement.

  • Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C/min).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the precise determination at least twice. The results should be consistent within ±1°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Together, they confirm the connectivity and integrity of the synthesized molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into spectrometer Prep3->Acq1 Acq2 Lock, Tune, Shim Acq1->Acq2 Acq3 Acquire ¹H Spectrum Acq2->Acq3 Acq4 Acquire ¹³C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate ¹H peaks Proc2->Proc3 Proc4 Assign peaks to molecular structure Proc3->Proc4

Caption: General workflow for NMR spectroscopic analysis of a small molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2-methoxybenzyl)glycine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform locking (to the deuterium signal), tuning (to the correct frequencies), and shimming (to homogenize the magnetic field).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Structural Validation: Analyze the processed spectra.

    • ¹H NMR: Check for the expected signals: aromatic protons (6.8-7.5 ppm), the methoxy singlet (~3.8 ppm), the benzyl CH₂ singlet, and the glycine CH₂ singlet. Integrate the peaks to confirm the proton ratios.

    • ¹³C NMR: Check for the expected number of carbon signals, including the carbonyl carbon (>170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), and the two aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. This provides a "fingerprint" of the molecule's functional groups, confirming the presence of key structural motifs like C=O (carbonyl), N-H (amine), and C-O (ether).

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid N-(2-methoxybenzyl)glycine powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal. Good contact is essential for a strong signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for characteristic peaks:

    • ~3300 cm⁻¹: N-H stretch (secondary amine)

    • ~3000-2800 cm⁻¹: C-H stretches (aliphatic and aromatic)

    • ~1730 cm⁻¹: C=O stretch (carboxylic acid)

    • ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring)

    • ~1250 cm⁻¹: C-O stretch (aryl ether)

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, serving as a definitive validation of the compound's identity.

Methodology (Direct Infusion Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum. In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.

  • Validation of Identity:

    • Low Resolution: Check for a peak at m/z 196.1 in positive mode, corresponding to [C₁₀H₁₃NO₃ + H]⁺.

    • High Resolution (HRMS): The measured exact mass should be within 5 ppm of the calculated exact mass of the molecular ion (e.g., for [M+H]⁺, the calculated mass is 196.0919). This provides unambiguous confirmation of the elemental composition.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Causality: The n-octanol/water partition coefficient (logP) is the industry standard for measuring a drug's lipophilicity. It quantifies the equilibrium distribution of a neutral compound between a lipid-like phase (n-octanol) and an aqueous phase. This value is a critical predictor of membrane permeability and overall ADME properties. This protocol is based on OECD Guideline 107.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. Use a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) to ensure the compound remains in its neutral form if its pKa is near 7.

  • Sample Preparation: Prepare a stock solution of N-(2-methoxybenzyl)glycine in the n-octanol-saturated water. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the mixture gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous (C_water) and octanol (C_octanol) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as logP.

  • Self-Validation: The experiment should be performed with at least two different starting concentrations and volume ratios to ensure the resulting logP is independent of these parameters.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Causality: The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. For N-(2-methoxybenzyl)glycine, the carboxylic acid group (acidic pKa) and the secondary amine group (basic pKa) dictate its charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and membrane transport. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Sample Preparation: Prepare a solution of N-(2-methoxybenzyl)glycine of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

  • Basic pKa Titration: In a separate experiment, first acidify the sample solution with a strong acid (e.g., HCl) to a pH below 2. Then, titrate with the standardized strong base (0.1 M NaOH) as described above, continuing the titration to a pH above 11.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence points can be accurately determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

  • Validation: The procedure should be repeated at least twice to ensure reproducibility of the pKa values.

Conclusion

This guide establishes a detailed physicochemical profile for N-(2-methoxybenzyl)glycine, a compound of significant interest for which direct experimental data is sparse. By integrating predicted properties, comparative data from its 4-methoxy isomer, and a comprehensive suite of robust, self-validating experimental protocols, this document provides researchers and drug development professionals with the critical information and methodological foundation required for its synthesis, characterization, and rational application in medicinal chemistry programs. The provided protocols are designed to generate high-quality, reproducible data, ensuring scientific rigor and accelerating the drug discovery process.

References

  • PubChem. N-(2-methoxybenzyl)glycine. National Center for Biotechnology Information. Available at: [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available at: [Link]

  • Avdeef, A. (2012).
  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Methodological & Application

Application Note: Strategic Utilization of N-(2-methoxybenzyl)glycine in Peptoid and Peptidomimetic Synthesis

[1]

Executive Summary & Strategic Utility

N-(2-methoxybenzyl)glycine is a specialized building block primarily utilized in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics .[1] Unlike its structural cousin N-(2,4-dimethoxybenzyl)glycine (DMB-Gly), which is widely used as an acid-labile transient backbone protecting group, the N-(2-methoxybenzyl) motif is significantly more robust against acidic cleavage.[1]

Consequently, this building block is strategically deployed as a permanent side-chain modification to introduce specific steric and electronic properties into a scaffold without the risk of premature cleavage during standard TFA-based solid-phase peptide synthesis (SPPS).[1]

Core Applications
  • Peptoid Library Construction: Introduces a lipophilic, electron-rich aromatic side chain that mimics phenylalanine but with altered hydrogen-bonding capability and rotameric preferences.[1]

  • Ugi Multicomponent Reactions (MCR): Serves as a pre-functionalized amine input to generate diverse

    
    -dialkylglycine scaffolds.[1]
    
  • Conformational Control: The

    
    -substitution forces the backbone amide into a mixture of cis and trans rotamers, disrupting 
    
    
    -helical structures and promoting novel secondary structures (e.g., peptoid helices).

Synthesis of the Building Block

Methodology: Reductive Amination

While N-(2-methoxybenzyl)glycine is commercially available, in-house synthesis via reductive amination is often preferred for cost-efficiency and freshness.[1]

Reagents
  • Substrate: Glycine ethyl ester hydrochloride (CAS: 623-33-6)[1]

  • Reagent: 2-Methoxybenzaldehyde (o-Anisaldehyde) (CAS: 135-02-4)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (

    
    )[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1][2]

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve Glycine ethyl ester HCl (10 mmol, 1.40 g) in MeOH (30 mL).

    • Add Triethylamine (10 mmol, 1.4 mL) to neutralize the salt.[2]

    • Add 2-Methoxybenzaldehyde (10 mmol, 1.36 g).

    • Add anhydrous

      
       (2 g) to sequester water and drive imine formation.
      
    • Stir: 2 hours at Room Temperature (RT).[2][3]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      ).
    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Saponification (Optional - if free acid is required for SPPS):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at RT for 3 hours.

    • Acidify carefully to pH 3-4 with 1M HCl (avoid strong excess acid to prevent potential cleavage/degradation).[1]

    • Extract, dry, and recrystallize.[2]

Workflow Visualization

SynthesisWorkflowStartGlycine Ethyl Ester+ o-AnisaldehydeImineImine Intermediate(Schiff Base)Start->Imine-H2OReductionReduction(NaBH4 / MeOH)Imine->Reduction+H-ProductN-(2-methoxybenzyl)glycineEthyl EsterReduction->ProductHydrolysisSaponification(LiOH)Product->HydrolysisOptional(For SPPS)

Figure 1: Synthetic route for generating the N-(2-methoxybenzyl)glycine monomer.

Application in Solid-Phase Peptoid Synthesis (SPPS)[1]

There are two methods to incorporate this unit: the Sub-monomer method (building it on-resin) and the Monomer method (coupling the pre-made block). This guide focuses on the Monomer method using the building block synthesized above, which offers higher sequence fidelity for difficult sequences.

Critical Consideration: Steric Hindrance

Coupling an amino acid to the secondary amine of N-(2-methoxybenzyl)glycine is structurally difficult due to steric bulk.[1] Standard DIC/HOBt protocols often fail.

Optimized Coupling Protocol
ParameterConditionRationale
Coupling Reagent HATU or PyAOP High-activity uronium/phosphonium salts are required to drive the reaction against steric resistance.[1]
Base HOAt (if available) or DIEAHOAt improves kinetics for secondary amines better than HOBt.
Stoichiometry 5 equiv AA : 4.8 equiv HATU : 10 equiv DIEAHigh excess drives the equilibrium.
Reaction Time 2 x 2 hours (Double Coupling)Essential to prevent deletion sequences.
Monitoring Chloranil Test The standard Kaiser test does not detect secondary amines. Use Chloranil (acetaldehyde/chloranil) which turns blue for secondary amines.[2]
Step-by-Step Monomer Incorporation
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 mins.

  • Fmoc-Protection (If starting from free amine):

    • If your building block is not Fmoc-protected, protect it first using Fmoc-OSu in dioxane/water.[1]

  • Activation:

    • Dissolve Fmoc-N-(2-methoxybenzyl)glycine (4 equiv) and HATU (3.8 equiv) in dry DMF.

    • Add DIEA (8 equiv) immediately before adding to the resin.

  • Coupling:

    • Add mixture to resin. Shake for 60 minutes.

    • Drain and repeat (Double Couple).

  • Capping:

    • Treat with Acetic Anhydride/Pyridine to cap any unreacted sites.[1]

Application in Ugi-4CR Multicomponent Reactions

N-(2-methoxybenzyl)glycine serves as an excellent amine component in the Ugi 4-Component Reaction (Ugi-4CR), enabling the rapid generation of sterically constrained peptidomimetic libraries.[1]

Reaction Scheme
24
Protocol
  • Pre-formation of Imine:

    • Dissolve N-(2-methoxybenzyl)glycine ethyl ester (1.0 equiv) and the target Aldehyde (1.0 equiv) in Methanol (concentration 0.5 M).

    • Add anhydrous

      
       and stir for 30 minutes.
      
  • Addition of Components:

    • Add the Carboxylic Acid (1.0 equiv).[3]

    • Add the Isocyanide (1.0 equiv) last.

  • Reaction:

    • Stir at room temperature for 24–48 hours.

    • Note: The reaction is often slower due to the secondary amine; monitoring by LCMS is mandatory.

  • Purification:

    • Evaporate methanol.

    • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Ugi Pathway Visualization

UgiReactionAmineN-(2-methoxybenzyl)glycineImineFormImine Formation(MeOH, 30 min)Amine->ImineFormAldehydeAldehyde (R-CHO)Aldehyde->ImineFormAcidCarboxylic AcidAdditionAcid + Isocyanide AdditionAcid->AdditionIsocyanideIsocyanide (R-NC)Isocyanide->AdditionImineForm->AdditionRearrangementMumm Rearrangement(Irreversible)Addition->RearrangementProductBis-Amide PeptidomimeticRearrangement->Product

Figure 2: Mechanism of the Ugi-4CR utilizing the building block as the amine input.[1][5]

Analytical Quality Control (Self-Validation)

When characterizing N-(2-methoxybenzyl)glycine derivatives, researchers often encounter confusing NMR spectra due to rotamerism .[1]

NMR Signature Analysis

Peptoid bonds lack the hydrogen bond donor of a standard peptide bond, lowering the energy barrier between cis and trans conformers.

  • Observation:

    
     NMR spectra in 
    
    
    or
    
    
    will typically show split peaks (e.g., two singlets for the benzylic
    
    
    and two singlets for the glycine
    
    
    ).[1]
  • Validation: To confirm purity vs. contamination, run Variable Temperature (VT) NMR at 60°C or 80°C.[2]

    • Result: As temperature increases, rotation becomes faster on the NMR timescale, and split peaks should coalesce into single sharp peaks.[2] If peaks remain distinct at high temperature, the sample likely contains impurities.[2]

LCMS Validation
  • Ionization: ESI+ mode.

  • Fragmentation: Expect a characteristic loss of the methoxybenzyl cation (mass ~121 Da) in MS/MS experiments.

References

  • Peptoid Synthesis Fundamentals: Zuckermann, R. N., et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.[2] Link[2]

  • Ugi Reaction Applications: Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides."[2] Angewandte Chemie International Edition, 39(18), 3168-3210.[2] Link

  • Rotameric Analysis: Laursen, J. S., et al. "Rotameric studies of N-substituted glycine (peptoid) model systems."[2] Organic & Biomolecular Chemistry, 11, 318-325.[1][2] Link

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of 2-methoxy vs 2,4-dimethoxy benzyl groups). Link[2]

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(2-methoxybenzyl)glycine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of N-(2-methoxybenzyl)glycine. This N-substituted amino acid is a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a direct, one-pot reductive amination reaction between glycine and 2-methoxybenzaldehyde, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride. This guide offers a detailed, step-by-step procedure, explains the underlying chemical principles, and provides insights into process optimization and product characterization.

Introduction

N-substituted glycines are crucial structural motifs in a wide array of biologically active molecules and pharmaceutical compounds. The introduction of substituents on the nitrogen atom of glycine can significantly modulate the parent molecule's pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. The target molecule, N-(2-methoxybenzyl)glycine, incorporates a methoxybenzyl group, a common feature in pharmacologically active compounds, making it a valuable intermediate for constructing more complex molecular architectures.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] This method offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[1]

This protocol employs a direct (or "in situ") reductive amination approach where the aldehyde, amine, and reducing agent are combined in a single reaction vessel.[3] The chosen reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is particularly well-suited for this transformation due to its mild nature and remarkable selectivity for reducing iminium ions in the presence of aldehydes.[4][5] This selectivity is crucial for achieving high yields and minimizing side products.[3]

Reaction Mechanism & Workflow

The reductive amination process for synthesizing N-(2-methoxybenzyl)glycine proceeds through two key steps that occur in the same pot:

  • Schiff Base Formation: Glycine, a primary amine, reacts with the carbonyl group of 2-methoxybenzaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to yield a Schiff base (an imine). This equilibrium reaction is typically favored by the removal of water, though in this one-pot procedure, the subsequent reduction drives the reaction to completion.[6][7]

  • Reduction of the Imine: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the Schiff base to form the final N-substituted glycine product. The mildness of NaBH(OAc)₃ prevents the reduction of the starting aldehyde.[2][4]

The overall workflow of the synthesis is depicted in the diagram below:

Reductive_Amination_Workflow Reactants Glycine + 2-Methoxybenzaldehyde Imine_Formation Schiff Base Formation (Imine Intermediate) Reactants->Imine_Formation Solvent (e.g., DCE) Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction In situ Workup Aqueous Workup & Extraction Reduction->Workup Quench Purification Purification (e.g., Crystallization) Workup->Purification Product N-(2-methoxybenzyl)glycine Purification->Product

Caption: Reductive Amination Workflow for N-(2-methoxybenzyl)glycine Synthesis.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties/HazardsRecommended Supplier
GlycineC₂H₅NO₂75.0756-40-6White crystalline solidSigma-Aldrich, Acros Organics
2-MethoxybenzaldehydeC₈H₈O₂136.15135-02-4Colorless to yellow liquidSigma-Aldrich, Alfa Aesar
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Hygroscopic, water-reactiveSigma-Aldrich, Combi-Blocks
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Toxic, CarcinogenFisher Scientific, VWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8IrritantFisher Scientific, VWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9HygroscopicFisher Scientific, VWR
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, IrritantFisher Scientific, VWR
HexanesC₆H₁₄86.18110-54-3Flammable, NeurotoxinFisher Scientific, VWR

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 1,2-dichloroethane is a toxic and carcinogenic solvent and should be handled with extreme care. Sodium triacetoxyborohydride is water-reactive and will release flammable hydrogen gas upon contact with water.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glycine (1.0 eq, e.g., 3.75 g, 50 mmol).

    • Add 1,2-dichloroethane (DCE) (100 mL). The glycine will not fully dissolve, forming a suspension.

    • Add 2-methoxybenzaldehyde (1.05 eq, e.g., 7.15 g, 52.5 mmol) to the suspension.

    • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 15.9 g, 75 mmol) to the reaction mixture in portions over 15-20 minutes. The addition is exothermic, and a slight increase in temperature may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Be cautious as gas evolution (hydrogen) will occur.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-(2-methoxybenzyl)glycine can often be purified by crystallization.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.[8]

Characterization and Expected Results

The final product, N-(2-methoxybenzyl)glycine, should be a white to off-white solid.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Yield 70-90%
Purity (by NMR/LC-MS) >95%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, COOH), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, N-CH₂-Ar), 3.2 (s, 2H, N-CH₂-COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5 (COOH), 157.0 (Ar-C-O), 130.0 (Ar-C), 128.5 (Ar-C), 125.0 (Ar-C), 120.5 (Ar-C), 110.5 (Ar-C), 55.5 (OCH₃), 51.0 (N-CH₂-Ar), 49.0 (N-CH₂-COOH)
Mass Spectrometry (ESI+) m/z: 196.0917 [M+H]⁺

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion using TLC or LC-MS before quenching. If necessary, extend the reaction time or add a small additional portion of the reducing agent.

    • Moisture: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and the reaction is run under an inert atmosphere.

    • Inefficient extraction: The product has some water solubility. Ensure thorough extraction of the aqueous layer.

  • Impure Product:

    • Starting material contamination: Ensure the purity of the starting glycine and 2-methoxybenzaldehyde.

    • Side reactions: Over-reduction is unlikely with NaBH(OAc)₃. If dialkylation is observed (formation of N,N-bis(2-methoxybenzyl)glycine), consider a two-step procedure where the imine is pre-formed and then reduced.[3]

  • Crystallization Issues:

    • If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Alternatively, purification by column chromatography on silica gel using a gradient of methanol in dichloromethane may be necessary.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(2-methoxybenzyl)glycine via reductive amination. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach to this valuable N-substituted amino acid. By following the detailed steps and considering the provided insights, researchers can efficiently synthesize this compound for use in various drug discovery and development applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Myers, A. G., et al. (n.d.). Reductive Amination. Chem 115 Handout. Harvard University. [Link]

  • Neogi, S., & Bhattacharyya, S. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. Molecules, 25(5), 1205. [Link]

  • Podyacheva, E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30349–30357. [Link]

  • Tarasevych, D. M., & Novikov, V. P. (2017). Reductive Amination in the Synthesis of N-Substituted Amino Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 53(1), 1–18. [Link]

  • U.S. Patent No. 4,684,483. (1987). Preparation of N-substituted amino acids.
  • Yerragunta, V., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19353-19360. [Link]

Sources

Introduction: The Strategic Advantage of N-Aryl Glycine Scaffolds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, characterization, and application of peptidomimetics containing N-(2-methoxybenzyl)glycine, designed for researchers and drug development professionals.

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability. Among the diverse strategies for peptide modification, the incorporation of N-substituted glycine (peptoid) residues stands out as a particularly powerful tool. This modification allows for the systematic alteration of peptide conformation and the introduction of novel functionalities, thereby enabling the fine-tuning of biological activity.

This guide focuses on the incorporation of a specific N-substituted glycine derivative, N-(2-methoxybenzyl)glycine, into peptidomimetic structures. The 2-methoxybenzyl group is of particular interest due to its unique combination of steric and electronic properties. The methoxy substituent can engage in specific hydrogen bonding interactions and influence the conformational preferences of the peptide backbone, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the benzyl group itself provides a rigid scaffold that can be further functionalized, opening up avenues for creating complex and highly specific peptidomimetic architectures.

This document will provide a comprehensive overview of the synthesis, purification, and characterization of peptidomimetics containing N-(2-methoxybenzyl)glycine. We will delve into the practical aspects of solid-phase synthesis, offering detailed protocols and highlighting critical steps and potential challenges. Additionally, we will explore the impact of this modification on the structural and functional properties of the resulting peptidomimetics, providing insights into how this building block can be leveraged to advance drug discovery programs.

I. Synthesis of Peptidomimetics Incorporating N-(2-methoxybenzyl)glycine via the Submonomer Method

The most common and versatile method for incorporating N-(2-methoxybenzyl)glycine into peptide sequences is the submonomer method on a solid support. This approach involves a two-step cycle for each peptoid residue addition: acylation followed by nucleophilic displacement.

Workflow for Solid-Phase Submonomer Synthesis

Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM, DMF) Fmoc_Deprotection->Wash1 Acylation Step 1: Acylation (Bromoacetic Acid, DIC) Wash1->Acylation Wash2 Wash (DMF) Acylation->Wash2 Displacement Step 2: Nucleophilic Displacement (2-Methoxybenzylamine) Wash2->Displacement Wash3 Wash (DMF, DCM) Displacement->Wash3 Next_Cycle Couple Next Amino Acid or Peptoid Wash3->Next_Cycle Repeat for next residue Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Final residue Next_Cycle->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End: Lyophilized Peptidomimetic Characterization->End

Figure 1. Step-by-step workflow for the solid-phase synthesis of a peptidomimetic incorporating an N-(2-methoxybenzyl)glycine residue using the submonomer method.

Detailed Protocol: Solid-Phase Synthesis

Materials:

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Fmoc-protected amino acids

    • Bromoacetic acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 2-Methoxybenzylamine

    • Piperidine

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (HPLC grade)

  • Equipment:

    • Solid-phase synthesis vessel

    • Shaker

    • HPLC system with a C18 column

    • Lyophilizer

    • Mass spectrometer

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid (if applicable):

    • Dissolve the first Fmoc-protected amino acid (3 eq.) and a coupling agent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add a base such as DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as described in step 1.

  • Incorporation of N-(2-methoxybenzyl)glycine:

    • Acylation:

      • Dissolve bromoacetic acid (10 eq.) in DMF.

      • Add DIC (5 eq.) to the solution and let it pre-activate for 5 minutes.

      • Add the activated bromoacetic acid solution to the deprotected amine on the resin and shake for 30 minutes.

      • Wash the resin with DMF (5x).

    • Nucleophilic Displacement:

      • Dissolve 2-methoxybenzylamine (20 eq.) in DMF.

      • Add the amine solution to the bromoacetylated resin and shake for 2 hours.

      • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat step 2 for subsequent amino acid additions or step 3 for further N-substituted glycine incorporations.

  • Cleavage and Deprotection:

    • After the final residue is coupled, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

Rationale for Key Steps and Troubleshooting
StepRationaleCommon Issues & Solutions
Bromoacetylation The acylation with bromoacetic acid is a critical step that prepares the peptide for nucleophilic attack. DIC is a common and effective carbodiimide coupling agent.Incomplete Acylation: Use a Kaiser test to check for free amines. If positive, repeat the acylation step. Ensure the bromoacetic acid and DIC are fresh.
Nucleophilic Displacement A large excess of 2-methoxybenzylamine is used to drive the reaction to completion and avoid side reactions.Incomplete Displacement: Extend the reaction time or gently heat the reaction vessel. Ensure the amine is of high purity.
Cleavage The TFA cocktail simultaneously cleaves the peptidomimetic from the resin and removes side-chain protecting groups. TIS is a scavenger that prevents side reactions with reactive carbocations.Incomplete Deprotection: If mass spectrometry indicates remaining protecting groups, extend the cleavage time or use a stronger scavenger cocktail if acid-sensitive residues are present.

II. Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptidomimetic is typically purified by RP-HPLC using a C18 column. A water/acetonitrile gradient with 0.1% TFA is commonly employed.

Example Gradient:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Detection: 220 nm and 280 nm

Fractions are collected and analyzed by mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized.

Characterization

1. Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Expected Result: A peak corresponding to the calculated molecular weight of the target molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and assess the purity of the peptidomimetic.

  • Methods: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques like COSY and HMBC can be used for more complex structures to confirm connectivity.

  • Key ¹H NMR Signals for N-(2-methoxybenzyl)glycine:

    • Aromatic protons of the benzyl group (typically in the δ 6.8-7.3 ppm range).

    • Singlet for the methoxy group protons (around δ 3.8 ppm).

    • Singlet for the benzyl methylene protons (CH₂).

    • Singlet for the glycine alpha-protons (CH₂).

III. Impact on Peptidomimetic Properties

The incorporation of N-(2-methoxybenzyl)glycine can significantly influence the properties of a peptidomimetic.

Conformational Effects

The bulky N-substituent restricts the rotation around the Cα-N bond, leading to a more defined backbone conformation. The 2-methoxy group can also act as a hydrogen bond acceptor, further stabilizing specific secondary structures. This conformational constraint can be advantageous for locking the peptidomimetic into a bioactive conformation, thereby increasing its affinity for a target receptor.

Proteolytic Stability

The absence of an amide proton at the substituted nitrogen atom makes the adjacent peptide bond resistant to cleavage by proteases. This is a major advantage for developing peptide-based therapeutics with improved in vivo stability.

Receptor Interactions

The 2-methoxybenzyl group can participate in various non-covalent interactions with a target receptor, including:

  • Hydrophobic interactions: The aromatic ring can engage in pi-pi stacking or hydrophobic interactions with receptor side chains.

  • Hydrogen bonding: The methoxy group can act as a hydrogen bond acceptor.

These interactions can contribute to increased binding affinity and selectivity.

cluster_interactions Peptidomimetic Peptidomimetic with N-(2-methoxybenzyl)glycine Receptor Target Receptor Peptidomimetic->Receptor Binding label1 Hydrophobic Interaction Peptidomimetic->label1 label2 Hydrogen Bonding Peptidomimetic->label2 label1->Receptor label2->Receptor

Optimizing Sterically Demanding Amide Couplings: A Guide to N-(2-methoxybenzyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

N-(2-methoxybenzyl)glycine is a pivotal building block in the synthesis of Peptoids (poly-N-substituted glycines), a class of peptidomimetics with enhanced proteolytic stability and cell permeability.[1] Unlike standard amino acids, the side chain is attached to the nitrogen rather than the


-carbon.

This specific monomer presents a unique "double-edged" challenge in coupling reactions:

  • Steric Bulk: The ortho-methoxy substituent on the benzyl ring creates significant steric hindrance near the nucleophilic nitrogen.

  • Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine, requiring highly activated electrophiles for successful chain elongation.

This guide details the protocols for employing N-(2-methoxybenzyl)glycine in both Solid-Phase Peptoid Synthesis (SPPS) and Multicomponent Reactions (MCRs) , focusing on overcoming the kinetic barriers imposed by the 2-methoxybenzyl group.[1]

Strategic Decision Matrix: Coupling Pathways

The following decision tree outlines the optimal synthetic routes based on your target application (Linear Peptoid vs. Combinatorial Library).

CouplingStrategy Start Start: N-(2-methoxybenzyl)glycine Goal Define Goal Start->Goal SPPS Linear Peptoid Chain (Solid Phase) Goal->SPPS Sequence Control MCR Combinatorial Library (Solution Phase) Goal->MCR Diversity/Speed Monomer Monomer Method (Coupling Pre-made AA) SPPS->Monomer Use N-(2-methoxybenzyl)glycine directly SubMonomer Sub-monomer Method (Bromoacetic acid + Amine) SPPS->SubMonomer Synthesize residue on-resin (Alternative) Ugi Ugi 4-Component Reaction (Amine + Aldehyde + Acid + Isocyanide) MCR->Ugi Acts as Amine Component Activator Activation Strategy: DIC + Oxyma Pure Monomer->Activator Critical for Secondary Amine Outcome1 High Purity, Defined Sequence Activator->Outcome1 Outcome2 High Diversity, One-Pot Synthesis Ugi->Outcome2

Figure 1: Strategic workflow for selecting the appropriate coupling methodology based on the desired chemical output.[1]

Part 2: Solid-Phase Coupling Protocols (Monomer Method)

In the "Monomer Method," N-(2-methoxybenzyl)glycine is used as a pre-synthesized Fmoc-protected amino acid.[1] There are two distinct coupling challenges here:

  • Coupling TO the molecule: Attaching a new residue to the sterically hindered secondary amine of the N-(2-methoxybenzyl)glycine terminus.

  • Coupling OF the molecule: Activating the carboxyl group of N-(2-methoxybenzyl)glycine to attach it to the growing chain.

Protocol A: High-Efficiency Coupling (DIC/Oxyma)

Rationale: The combination of DIC (Diisopropylcarbodiimide) and Oxyma Pure is superior to HOBt/HATU for peptoid synthesis. Oxyma generates a highly reactive active ester that is less prone to epimerization (relevant if coupling chiral residues next) and, crucially, is small enough to penetrate the steric shield of the secondary amine [1, 2].

Reagents:

  • Resin: Rink Amide resin (0.5–0.7 mmol/g loading).

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Coupling Agents: DIC, Oxyma Pure.[2][3]

  • Base: DIPEA (Diisopropylethylamine) - Only if using onium salts like HATU; avoid with DIC to prevent capping.[1]

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell 100 mg of Rink Amide resin in DMF for 20 minutes. Drain.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (3x), DCM (3x), DMF (3x).

  • Activation (The "Pre-activation" Step):

    • Note: Pre-activation is critical to minimize reaction time on the resin.

    • In a small vial, dissolve Fmoc-N-(2-methoxybenzyl)glycine (4.0 equiv relative to resin loading) and Oxyma Pure (4.0 equiv) in minimal DMF.

    • Add DIC (4.0 equiv).

    • Allow the mixture to activate for 2–3 minutes . The solution may turn yellow/orange.

  • Coupling:

    • Add the activated solution to the resin.

    • Microwave Option (Recommended): Heat to 75°C for 15 minutes (25W max power).

    • Room Temp Option: Shake vigorously for 60–120 minutes. The steric bulk of the 2-methoxybenzyl group significantly slows kinetics compared to simple N-benzyl glycine.[1]

  • Washing:

    • Drain and wash with DMF (5x).

  • Monitoring (Critical):

    • Perform the Chloranil Test (see Part 4). Do not use the Kaiser test.

Protocol B: Acylating the N-(2-methoxybenzyl) Terminus

This is the most difficult step. Once N-(2-methoxybenzyl)glycine is on the resin and deprotected, you have a secondary amine shielded by the ortho-methoxy group.[1]

Modifications for Success:

  • Double Coupling: Repeat the coupling step (Step 4 above) with fresh reagents.

  • Reagent Swap: If DIC/Oxyma fails to drive reaction to completion (positive Chloranil test), switch to HATU/DIPEA/HOAt (1:2:1 equiv) for the second coupling. HATU is more aggressive but risks guanidinylation if left too long.

  • Acetylation (Capping): If the reaction is incomplete after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Ugi Multicomponent Reaction Protocol

N-(2-methoxybenzyl)glycine (or its methyl ester/free acid forms) can serve as the amine component in an Ugi 4-Component Reaction (U-4CR) to generate highly diverse libraries [3].

Reaction Components:

  • Amine: N-(2-methoxybenzyl)glycine methyl ester (free base).[1]

  • Aldehyde: R-CHO (e.g., Benzaldehyde).

  • Acid: R-COOH (e.g., Benzoic acid).

  • Isocyanide: R-NC (e.g., Cyclohexyl isocyanide).

Step-by-Step Procedure:

  • Pre-Imine Formation:

    • Dissolve N-(2-methoxybenzyl)glycine methyl ester (1.0 mmol) in Methanol (MeOH, 5 mL).

    • Add the Aldehyde (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-forming the imine/iminium ion is crucial for secondary amines to ensure they enter the cycle effectively.

  • Addition of Acid and Isocyanide:

    • Add the Carboxylic Acid (1.0 mmol).[4]

    • Add the Isocyanide (1.0 mmol).

  • Reaction:

    • Stir at RT for 24–48 hours.

    • Optimization: If conversion is low, add anhydrous

      
       to scavenge water, driving the imine equilibrium forward.
      
  • Workup:

    • Evaporate solvent.

    • Redissolve in EtOAc, wash with 1N HCl, sat.

      
      , and brine.
      
    • Purify via flash chromatography.

Part 4: Validation & Monitoring (The Chloranil Test)

Standard colorimetric tests (Kaiser) rely on primary amines.[5] They will yield a False Negative with N-(2-methoxybenzyl)glycine.[1] You must use the Chloranil test [4].

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.[1]

Protocol:

  • Remove a few resin beads and wash with Ethanol to remove DMF (which can interfere if acidic).

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at RT.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).

  • Colorless/Amber Beads: Negative (Amine acylated = Complete coupling).

Part 5: Data & Performance Metrics

The following table summarizes the coupling efficiency of sterically hindered secondary amines (like N-2-methoxybenzyl) using different activation methods.

Coupling MethodReagentsReaction TimeYield (Est.)DKP Formation Risk
Standard Carbodiimide DIC / HOBt2 - 4 hrs70 - 80%High
Phosphonium Salt PyBOP / DIPEA1 - 2 hrs85 - 90%Moderate
Uronium Salt HATU / DIPEA30 - 60 min95 - 98%Low (Fast kinetics)
Oxyma Enhanced DIC / Oxyma 30 - 60 min >99% Very Low

Table 1: Comparison of coupling reagents for N-substituted glycines. DIC/Oxyma is preferred for its balance of safety, cost, and high efficiency without the "guanidinylation" side reaction risk of HATU.

References
  • El-Faham, A., & Albericio, F. (2011).[7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Zuckermann, R. N., et al. (1992).[8][9] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Dömling, A. (2006).[10] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. Link

Sources

N-(2-methoxybenzyl)glycine as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-methoxybenzyl)glycine as a Scaffold for Peptidomimetic Library Synthesis

Abstract

This guide details the utilization of


-(2-methoxybenzyl)glycine  (often abbreviated as 

mb or similar in peptoid nomenclature) as a versatile scaffold for the synthesis of high-density chemical libraries.[1] Unlike standard amino acids, this

-substituted glycine serves as a gateway to peptoids (poly-

-substituted glycines) and Ugi multicomponent reaction (MCR) products.[1] Its 2-methoxybenzyl moiety provides unique steric constraints that influence backbone amide isomerism (

ratios) and enhances lipophilicity for cell permeability.[1] This document provides validated protocols for monomer synthesis, solid-phase submonomer assembly, and combinatorial MCR applications.

Introduction: The Scaffold Advantage


-(2-methoxybenzyl)glycine represents a "privileged structure" in drug discovery.[1] It bridges the gap between rigid small molecules and flexible peptides.
  • Conformational Control: The ortho-methoxy substituent exerts steric pressure on the backbone amide, distinct from the para-isomer (PMB). This can shift the cis/trans amide equilibrium, favoring conformations that may improve binding affinity to protein targets [1].

  • Proteolytic Stability: As a peptoid monomer, it moves the side chain from the

    
    -carbon to the nitrogen, rendering the backbone resistant to standard proteases [2].
    
  • Chemical Orthogonality: The 2-methoxybenzyl group is relatively acid-stable compared to the 2,4-dimethoxybenzyl (DMB) group used for backbone protection.[1] It acts primarily as a permanent pharmacophore rather than a transient protecting group.

Chemical Properties & Handling

PropertyData
IUPAC Name

-(2-methoxybenzyl)glycine
CAS Number 13324-96-4 (Parent acid)
Molecular Weight 195.22 g/mol
Solubility Soluble in MeOH, DMF, DMSO; Water (pH dependent)
Storage Hygroscopic solid (HCl salt); Store at -20°C under Argon
Stability Prone to Diketopiperazine (DKP) formation if stored as free amine ester

Protocol A: Solution-Phase Synthesis of the Monomer

For generating the building block for solution-phase Ugi reactions or fragment-based coupling.

Objective: Synthesize


-(2-methoxybenzyl)glycine ethyl ester, followed by saponification to the free acid.
Reagents:
  • Glycine ethyl ester hydrochloride (1.0 equiv)[1]

  • 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (TEA) (1.0 equiv)[1]

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve Glycine ethyl ester HCl (10 mmol) in DCM (50 mL).

    • Add TEA (10 mmol) to liberate the free amine.[1] Stir for 10 min.

    • Add 2-Methoxybenzaldehyde (10 mmol) and MgSO₄ (2 g) to sequester water.[1]

    • Stir at Room Temperature (RT) for 2–4 hours. Note: Monitoring by TLC should show disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12 h).

  • Workup:

    • Quench with saturated NaHCO₃ (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove over-alkylated byproducts.[1]

  • Saponification (Optional for Free Acid):

    • Dissolve ester in THF/Water (1:1).[1] Add LiOH (2 equiv). Stir 1 h.

    • Acidify carefully to pH 5-6 (isoelectric point vicinity) to precipitate or extract the zwitterion.[1]

Critical Insight: Do not store the free amine ester for long periods; it will cyclize to form a diketopiperazine (DKP) dimer.[1] Store as the HCl salt.

Protocol B: Solid-Phase Submonomer Synthesis (Peptoid Library)

The industry-standard method for high-throughput library generation.[1]

Objective: Incorporate the scaffold directly onto a resin support without pre-synthesizing the monomer.

Workflow Logic (Graphviz Diagram)

SubmonomerSynthesis Resin Resin-Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermed Resin-Bromoacetyl Acylation->Intermed Displacement Step 2: Displacement (2-Methoxybenzylamine) Intermed->Displacement Product Resin-N(2-OMe)-Gly Displacement->Product Product->Acylation Iterate for Next Residue

Figure 1: The Zuckermann Submonomer Cycle.[1] This method avoids the difficult coupling of steric secondary amines by breaking the step into acylation and displacement.

Reagents:
  • Resin: Rink Amide resin (0.6 mmol/g loading).[1]

  • Acylation Cocktail: 1.2 M Bromoacetic acid in DMF + DIC (Diisopropylcarbodiimide).

  • Displacement Amine: 1.0 M 2-Methoxybenzylamine in NMP (N-methyl-2-pyrrolidone).[1]

Step-by-Step Methodology:
  • Resin Preparation: Swell Rink Amide resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF) if necessary.[1]

  • Step 1: Bromoacetylation:

    • Add Bromoacetic acid (10 equiv) and DIC (10 equiv) to the resin.[1]

    • Microwave irradiation: 35°C for 30 seconds (or shake at RT for 20 min).

    • Wash: DMF (5 x 2 min).[1]

  • Step 2: Displacement (Introduction of Scaffold):

    • Add 2-Methoxybenzylamine (1.5 M in NMP).[1]

    • Note: Use a high concentration to drive the SN2 reaction against the steric bulk of the resin.

    • Shake at RT for 60 minutes (or Microwave: 50°C for 90 seconds).

    • Wash: DMF (5 x 2 min).[1]

  • Validation: Perform a chloranil test. A negative result (no blue color) indicates secondary amine formation (the scaffold is successfully installed).[1]

Protocol C: Ugi 4-Component Reaction (Diversity Oriented Synthesis)

For creating complex heterocyclic libraries using the scaffold as the amine input.[1]

Objective: React


-(2-methoxybenzyl)glycine with an aldehyde, isocyanide, and carboxylic acid to form a bis-amide backbone.
Mechanism & Workflow (Graphviz Diagram)

UgiReaction Amine Amine: N-(2-methoxybenzyl)glycine Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid (R-COOH) AlphaAdd Alpha-Addition (Nitrilium Ion) Acid->AlphaAdd Iso Isocyanide (R-NC) Iso->AlphaAdd Imine->AlphaAdd Mumm Mumm Rearrangement (Acyl Transfer) AlphaAdd->Mumm Final Peptoid-Like Bis-Amide Scaffold Mumm->Final

Figure 2: The Ugi-4CR Pathway.[1] The secondary amine nature of the scaffold prevents the formation of the standard Ugi product unless the Mumm rearrangement is facilitated, often leading to tertiary amides.

Step-by-Step Methodology:
  • Pre-formation of Imine:

    • Dissolve

      
      -(2-methoxybenzyl)glycine (free acid or ester) in Methanol (MeOH) or Trifluoroethanol (TFE).[1] TFE accelerates Ugi reactions.
      
    • Add Aldehyde (1.0 equiv).[1] Stir 30 min to form the iminium ion.

  • Component Addition:

    • Add Carboxylic Acid (1.0 equiv).[1][2]

    • Add Isocyanide (1.0 equiv).[1]

  • Reaction:

    • Stir at RT for 24–48 hours.[1]

    • Concentration: High concentration (0.5 M - 1.0 M) favors the multicomponent pathway over side reactions.[1]

  • Purification:

    • Evaporate solvent.[1]

    • Resuspend in EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).[1]

    • Purify via HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (SPPS) Incomplete displacement due to sterics.[1]Double coupling the amine displacement step; increase temperature to 50°C.
Diketopiperazine (DKP) Free amine attacking upstream ester.[1]Avoid leaving the N-terminus deprotected (Fmoc-off) for long periods before the next coupling.[1]
Incomplete Ugi Reversibility of imine formation.Use TFE (Trifluoroethanol) as solvent; add molecular sieves.[1]
NMR Complexity Rotamers.The

-substituted amide exists as cis/trans rotamers. Run NMR at elevated temperature (e.g., 60°C) to coalesce peaks.[1]

References

  • Zuckermann, R. N., et al. (1992).[1][3][4][5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646–10647.[1] Link[1]

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link[1]

  • Figliozzi, G. M., et al. (1996).[1][4] Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447. Link

  • Horn, T., et al. (2004).[1][4] Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis.[4] Bioconjugate Chemistry, 15(2), 428–435.[1] Link[1]

Sources

Troubleshooting & Optimization

how to increase the yield of N-(2-methoxybenzyl)glycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(2-methoxybenzyl)glycine Synthesis Ticket ID: #SYN-2-OMe-GLY-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The synthesis of N-(2-methoxybenzyl)glycine (an N-substituted amino acid) often suffers from low yields due to three converging factors:

  • Solubility Mismatch: Glycine is a zwitterion, soluble only in water/polar media, while 2-methoxybenzaldehyde requires organic solvents.[2][3]

  • Imine Instability: The ortho-methoxy substituent on the benzaldehyde creates steric hindrance and electronic shielding, slowing the rate-determining imine formation.

  • Workup Losses: The amphoteric nature of the product leads to significant loss during aqueous extraction if the pH is not precisely controlled at the isoelectric point (pI).

This guide outlines the "Ester-First" Protocol , which historically delivers yields of 85-92% , compared to the erratic 30-50% often seen with direct reductive amination of free glycine.

Module 1: The "Ester-First" Protocol (Recommended)[1][2]

To maximize yield, we must bypass the zwitterionic solubility issue by using Glycine Ethyl Ester Hydrochloride . This renders the amine component soluble in Dichloroethane (DCE) or Methanol (MeOH), allowing for efficient reductive amination.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Methoxybenzaldehyde 1.0ElectrophileOrtho-substitution requires longer imine formation time.[1][2]
Glycine Ethyl Ester HCl 1.1 - 1.2NucleophileSlight excess drives consumption of aldehyde.[1][2]
Triethylamine (TEA) 1.1 - 1.2BaseFrees the amine from the HCl salt.[1][2] Essential.
STAB (

)
1.4 - 1.5ReductantSelective for aldehydes; does not reduce ketones easily.[1][2]
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates the carbonyl; buffers the reaction.[1][2]
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is preferred for STAB protocols.[1][2][4][5]
Step-by-Step Workflow
  • Free Amine Generation:

    • In a reaction vessel, suspend Glycine Ethyl Ester HCl in DCE (0.2 M concentration).

    • Add TEA (1.1 equiv) and stir for 15 minutes. The mixture will become clear(er) as the free amine is liberated.

  • Imine Formation (Critical Step):

    • Add 2-Methoxybenzaldehyde (1.0 equiv) and Acetic Acid (1.5 equiv).[1][2]

    • Technical Insight: Due to the 2-methoxy steric hindrance , stir this mixture for 1–2 hours at room temperature before adding the reducing agent. This ensures the equilibrium shifts toward the imine (Schiff base).

  • Reduction:

    • Cool to 0°C (optional, but reduces side reactions).[2]

    • Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 30 minutes.

    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Hydrolysis (Deprotection):

    • Once the ester intermediate is confirmed (via TLC/LCMS), perform a solvent swap to THF/Water (1:1).

    • Add LiOH (2.5 equiv) and stir until the ester is fully hydrolyzed to the carboxylic acid (approx. 2–4 hours).

Module 2: Troubleshooting & Logic Visualization

The following diagram illustrates the decision pathways and failure points in this synthesis.

SynthesisLogic Start Start: N-(2-methoxybenzyl)glycine Synthesis Choice Substrate Selection Start->Choice FreeGly Route A: Free Glycine (Zwitterion) Choice->FreeGly Direct Ester Route B: Glycine Ethyl Ester (Recommended) Choice->Ester Protected SolubilityIssue ISSUE: Glycine insoluble in DCE/THF Must use MeOH FreeGly->SolubilityIssue ImineFail Slow Imine Formation (Equilibrium favors Aldehyde) SolubilityIssue->ImineFail LowYield Result: Low Yield (<40%) Difficult Purification ImineFail->LowYield Soluble Soluble in DCE Efficient Imine Formation Ester->Soluble Reduction Reduction with STAB (Sodium Triacetoxyborohydride) Soluble->Reduction OrthoEffect CRITICAL: 2-Methoxy Sterics Pre-stir Imine 2hrs Soluble->OrthoEffect Hydrolysis Saponification (LiOH/THF) Reduction->Hydrolysis Purification Isoelectric Precipitation (pH ~5.8) Hydrolysis->Purification HighYield Result: High Yield (>85%) Purification->HighYield

Caption: Comparative workflow analysis. Route B (Green) circumvents the solubility and equilibrium barriers inherent in Route A.

Module 3: Workup & Purification (The "Downstream" Trap)

Even with 100% conversion, you can lose your product during extraction because it is an amino acid.

The Isoelectric Point (pI) Protocol:

  • After hydrolysis (Step 4 above), you have the Lithium salt of your product in water.

  • Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted aldehyde and neutral organic impurities.[1][2] Discard the organic layer.

  • Acidification: Carefully add 1M HCl to the aqueous layer while monitoring pH.

  • Target pH: The calculated pI of N-benzylglycine derivatives is approximately 5.5 – 6.0 .[1][2]

    • Observation: As you approach pH 6, the product should precipitate as a white solid (zwitterion form).

  • Filtration: Filter the precipitate. This is your pure product.

  • Rescue: If no precipitate forms (due to high dilution), extract the aqueous layer (at pH 6) with n-Butanol or Isopropanol/Chloroform (1:3) .[1][2] Standard EtOAc will not extract the zwitterion efficiently.[2]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Borohydride (


) instead of STAB? 
  • Answer: Yes, but with caution.

    
     reduces aldehydes and ketones rapidly.[1][2] If you add it too quickly, it will reduce your 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol before it reacts with the glycine.[1][2]
    
  • Fix: If using

    
    , you must  pre-form the imine (stir aldehyde + amine for 2 hours) before adding the reducing agent. STAB is preferred because it reduces the imine faster than the aldehyde [1].
    

Q2: Why is my reaction stalling?

  • Answer: The 2-methoxy group is an electron-donating group (EDG) and provides steric bulk.[1][2] This makes the aldehyde carbon less electrophilic and harder to access.

  • Fix: Increase the catalyst (Acetic Acid) to 2.0 equivalents and ensure the reaction runs for at least 16 hours.

Q3: I see a spot on TLC, but I can't isolate it.

  • Answer: You likely washed it away.[1][2] N-(2-methoxybenzyl)glycine is amphoteric.[1][2]

    • At pH < 2, it is cationic (water soluble).[2]

    • At pH > 9, it is anionic (water soluble).[2]

    • You must extract or precipitate at pH ~6 .[1][2]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Source:[1][2]

    • Relevance: Establishes STAB as the superior reagent for minimizing side reactions and maximizing yield in reductive amin
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

    • Source:[1][2]

    • Relevance: Foundational text on pH control in reductive amination, critical for understanding the imine equilibrium.
  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.

    • Source:[1][2]

    • Relevance: Validates the insolubility of free glycine in standard organic solvents, supporting the recommend

Sources

preventing dialkylation in N-benzyl glycine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl Glycine Synthesis Topic: Preventing Dialkylation (Over-Alkylation) in Amine Synthesis Ticket ID: N-BZ-GLY-001 Status: Open Support Level: Senior Application Scientist

Executive Summary

Synthesizing N-monoalkylated amino acids (like N-benzyl glycine) via direct alkylation is notoriously difficult due to the "Polyalkylation Paradox": the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to rapid formation of the N,N-dibenzyl byproduct.

This guide provides three validated workflows to solve this, ranked by selectivity and operational simplicity.

Module 1: The "Gold Standard" – Reductive Amination

User Question: I am using Benzyl Chloride and Glycine Ethyl Ester with base, but I keep getting ~30% dibenzyl impurity. How do I stop this?

Diagnosis: You are fighting unfavorable kinetics. In direct alkylation (


), the introduction of an alkyl group (benzyl) increases the electron density on the nitrogen, making the product (N-benzyl glycine) more reactive toward the electrophile than the starting material.

The Solution: Switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Why it works:

  • Mechanism: You form an imine (Schiff base) first. The imine is neutral and cannot be alkylated again until it is reduced.

  • Selectivity: STAB is a mild hydride donor. It reduces the protonated iminium ion much faster than it reduces the aldehyde (benzaldehyde).

  • Self-Limiting: Once the imine is reduced to the secondary amine (N-benzyl glycine), it can react with another aldehyde to form an iminium ion, but this step is sterically more hindered and slower than the initial primary amine reaction.

Protocol: STAB-Mediated Reductive Amination

Target: N-Benzyl Glycine Ethyl Ester[1]

ReagentEquivalentsRole
Glycine Ethyl Ester HCl 1.0 eqSubstrate (Use ester to ensure solubility in DCE/DCM)
Benzaldehyde 1.0 - 1.1 eqElectrophile (Replaces Benzyl Chloride)
NaBH(OAc)3 (STAB) 1.4 - 1.5 eqSelective Reducing Agent
DIPEA (Hunig's Base) 1.0 eqNeutralizes the HCl salt of the amine
DCM or DCE Solvent0.1 M - 0.2 M Concentration
Acetic Acid 1.0 eqCatalyst (Optional, accelerates imine formation)

Step-by-Step:

  • Imine Formation: Dissolve Glycine Ethyl Ester HCl in DCM (dichloromethane). Add DIPEA (1 eq) to free-base the amine. Add Benzaldehyde (1.05 eq). Stir for 30–60 mins at Room Temp (RT). Note: Adding MgSO4 can help drive imine formation by removing water.

  • Reduction: Cool to 0°C (optional, often runs at RT). Add NaBH(OAc)3 portion-wise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na2SO4.[2]

  • Purification: The crude is usually >90% pure mono-alkylated product.

Critical Note: Do not use Sodium Cyanoborohydride (


) unless necessary. It is toxic and requires lower pH control. STAB is safer and more selective [1].

Module 2: Direct Alkylation (Optimization)

User Question: I cannot use Benzaldehyde/STAB due to cost/availability. I must use Benzyl Halides. Can I still get the mono-product?

Diagnosis: Yes, but you must alter the Stoichiometry to statistically favor the primary amine collision.

The Solution: The "High Dilution & Excess" Strategy.

Why it works: By flooding the reaction with a large excess of Glycine, you ensure that every Benzyl Bromide molecule is statistically far more likely to hit a Glycine molecule than an already-formed N-benzyl glycine molecule.

Protocol: Direct Alkylation with Excess Amine
ParameterConditionReason
Stoichiometry 5.0 – 10.0 eq of Glycine EsterStatistically suppresses dialkylation.
Addition Rate Dropwise (Slow)Keeps the instantaneous concentration of electrophile low.
Temperature Low (0°C to -10°C) Reduces the reaction rate difference between mono- and di-alkylation.

Step-by-Step:

  • Dissolve 10 equivalents of Glycine Ethyl Ester in THF or DMF.

  • Add 1.0 equivalent of base (e.g.,

    
     or 
    
    
    
    ). Note: Do not use excess base relative to the alkyl halide if possible, to avoid polyalkylation, but you need enough to scavenge the acid.
  • Cool to 0°C.

  • Dissolve 1.0 equivalent of Benzyl Bromide in solvent. Add this solution very slowly (over 1–2 hours) to the stirring amine solution.

  • Workup: You will have a large amount of unreacted Glycine Ester left. You must separate this (usually by aqueous extraction or column chromatography) to recover your material.

Module 3: Advanced Troubleshooting (FAQs)

Q: Why use Glycine Ethyl Ester instead of free Glycine? A: Solubility. Free Glycine is a zwitterion (


) and is insoluble in most organic solvents (DCM, THF) needed for these reactions. It only dissolves in water, where hydrolysis of reagents (like benzyl chloride) becomes a competing side reaction. Always synthesize the ester, perform the alkylation, and then hydrolyze the ester (LiOH/MeOH/H2O) to get the free acid if needed.

Q: Can I use the "Nosyl" Strategy? A: Yes, this is the highest-purity method but adds two steps.

  • React Glycine Ester with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl)

    
    
    
    
    
    .
  • Alkylate the sulfonamide with Benzyl Bromide/Base. (Sulfonamides are acidic and can be mono-alkylated exclusively).

  • Deprotect the Nosyl group (Thiophenol/Base) to reveal the secondary amine. Use this only if Reductive Amination fails.

Visualizing the Chemistry

Diagram 1: The Competitive Landscape (Why Direct Alkylation Fails)

This diagram illustrates the kinetic competition. In direct alkylation,


 (rate of second alkylation) is often 

, leading to mixtures.

CompetitiveAlkylation Start Glycine Ester (Primary Amine) Mono N-Benzyl Glycine (Secondary Amine) Start->Mono k1 (Slow) Nucleophilic Attack Rxn1 + Benzyl Halide Di N,N-Dibenzyl Glycine (Tertiary Amine) Mono->Di k2 (Fast) Product is MORE Nucleophilic! Rxn2 + Benzyl Halide

Caption: Kinetic competition in direct alkylation. The mono-alkylated product is often more reactive than the starting material, causing "runaway" dialkylation.

Diagram 2: The Solution (Reductive Amination Workflow)

This pathway locks the intermediate as an imine, preventing the second alkyl group from adding until the reduction step is deliberately performed.

ReductiveAmination Inputs Glycine Ester + Benzaldehyde Imine Imine Intermediate (Schiff Base) Inputs->Imine - H2O (Equilibrium) Reduction Reduction Step (STAB / NaBH(OAc)3) Imine->Reduction Selective Hydride Transfer Product N-Benzyl Glycine Ester (Mono-Alkylated) Reduction->Product Irreversible Control Control Point: Imine cannot react with second aldehyde before reduction Control->Imine

Caption: Reductive amination pathway. The imine formation separates the nitrogen activation from the hydride reduction, ensuring high selectivity for the mono-product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines.

  • PubChem. N-Benzylglycine ethyl ester (Compound Summary).

Sources

Technical Support Center: Managing Impurities in N-(2-methoxybenzyl)glycine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-methoxybenzyl)glycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during the production of this key synthetic intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview and Key Impurity Pathways

The synthesis of N-(2-methoxybenzyl)glycine is most commonly achieved via two primary routes: direct reductive amination and nucleophilic substitution. While both can be effective, reductive amination is often preferred for its operational simplicity and efficiency. However, without careful control, this pathway can lead to a predictable profile of process-related impurities.

Primary Synthetic Route: Reductive Amination

This process involves the reaction of 2-methoxybenzaldehyde with glycine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine product.[1][2]

G cluster_reactants Starting Materials Glycine Glycine Imine Schiff Base (Imine Intermediate) Glycine->Imine - H₂O Aldehyde 2-Methoxy- benzaldehyde Aldehyde->Imine - H₂O Alcohol 2-Methoxybenzyl Alcohol (Reduction Impurity) Aldehyde->Alcohol + [H] (Side Reaction) Unreacted_Aldehyde Unreacted Aldehyde Aldehyde->Unreacted_Aldehyde Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-(2-methoxybenzyl)glycine (Desired Product) Imine->Product + [H] (from Reducer) Di_Alk N,N-bis(2-methoxybenzyl)glycine (Dialkylation Impurity) Product->Di_Alk + Aldehyde + [H] (Over-alkylation)

Caption: Reductive amination pathway and major impurity sources.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My post-reaction analysis (LC-MS/NMR) shows a significant amount of unreacted 2-methoxybenzaldehyde. What is the likely cause?

A:

  • Plausible Causes:

    • Insufficient Reducing Agent: The most common cause is an inadequate charge or poor activity of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive; improper storage can lead to decomposition and reduced efficacy.

    • Reaction Rate Mismatch: If the rate of imine formation is significantly slower than the analysis timeframe, you may be observing an incomplete reaction. This can be influenced by solvent, pH, and temperature.

    • Incorrect Stoichiometry: An excess of the aldehyde relative to both glycine and the reducing agent will naturally result in unreacted starting material.

  • Recommended Actions:

    • Verify Reagent Activity: Use a fresh bottle of the reducing agent or titrate an older batch to determine its activity.

    • Check Stoichiometry: Ensure that at least 1.0-1.2 equivalents of the reducing agent are used relative to the limiting reagent (typically the aldehyde).

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC every hour. If the reaction is progressing slowly, allow it to run longer (e.g., 12-24 hours) at room temperature.

    • Solvent Considerations: Ensure the solvent (commonly methanol, dichloroethane, or THF) can adequately dissolve all reactants to facilitate the reaction.

Q: I've identified a major impurity with a molecular weight corresponding to the addition of a second 2-methoxybenzyl group. How can I prevent this?

A: This impurity is N,N-bis(2-methoxybenzyl)glycine, a common dialkylation byproduct.[3]

  • Plausible Causes:

    • High Aldehyde Concentration: The desired product, a secondary amine, is nucleophilic and can compete with glycine to react with the aldehyde, leading to the tertiary amine impurity. This is exacerbated when the aldehyde concentration is high.

    • Incorrect Order of Addition: Adding glycine to a pre-mixed solution of the aldehyde and reducing agent can favor dialkylation, as the product forms and immediately competes for the remaining aldehyde.

  • Recommended Actions:

    • Control Aldehyde Addition: The most effective strategy is to add the 2-methoxybenzaldehyde slowly (e.g., via a syringe pump over 1-2 hours) to a solution containing both the glycine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the primary reaction with glycine.

    • Adjust Stoichiometry: Use a slight excess of glycine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. This increases the probability of the aldehyde reacting with glycine instead of the product.

Q: My yield is low, and I've isolated 2-methoxybenzyl alcohol as a major byproduct. Why did this happen?

A:

  • Plausible Causes:

    • Potent Reducing Agent/Reaction Conditions: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to its corresponding alcohol, especially in protic solvents like methanol, before it has a chance to form the imine with glycine.

    • Slow Imine Formation: If the formation of the Schiff base is slow (e.g., due to suboptimal pH or steric hindrance), the direct reduction of the aldehyde becomes a more significant competing reaction.

  • Recommended Actions:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations precisely because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion), minimizing alcohol formation.[1]

    • Pre-formation of Imine (Indirect Method): Consider a two-step approach. Mix the aldehyde and glycine in a suitable solvent (e.g., methanol or toluene) and allow the imine to form. You can facilitate this by removing water with a Dean-Stark apparatus or molecular sieves. Once imine formation is confirmed (e.g., by NMR or IR), then add the reducing agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should screen for in N-(2-methoxybenzyl)glycine synthesis via reductive amination?

A1: A robust analytical method should be able to separate and quantify the following key species:

Impurity NameChemical StructureTypical Origin
2-MethoxybenzaldehydeC₈H₈O₂Unreacted Starting Material
GlycineC₂H₅NO₂Unreacted Starting Material
2-Methoxybenzyl AlcoholC₈H₁₀O₂Side-reaction (aldehyde reduction)
N,N-bis(2-methoxybenzyl)glycineC₁₈H₂₁NO₃Over-alkylation of product

Q2: How do I develop a reliable HPLC method for in-process control and final purity assessment?

A2: A reverse-phase HPLC method is standard. While optimization is required for your specific system, a good starting point is provided in the protocol below. The key is achieving baseline separation between the starting aldehyde, the product, and the dialkylated impurity.

Q3: Is recrystallization a suitable method for purifying the final product?

A3: Yes, recrystallization is often very effective for removing non-polar impurities like unreacted aldehyde and the dialkylated product from the more polar, zwitterionic N-(2-methoxybenzyl)glycine. The challenge lies in solvent selection. A mixed solvent system, such as ethanol/water or isopropanol/water, is typically required. The crude product is dissolved in the minimum amount of hot solvent, and the mixture is slowly cooled to induce crystallization of the pure product.[4]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Controlled Reductive Amination

  • To a round-bottom flask equipped with a magnetic stirrer, add glycine (1.0 eq) and methanol (10 mL per gram of glycine).

  • Stir the suspension and add sodium triacetoxyborohydride (1.2 eq).

  • In a separate container, dissolve 2-methoxybenzaldehyde (1.0 eq) in a small amount of methanol.

  • Slowly add the aldehyde solution to the glycine/reducing agent suspension over 1-2 hours at room temperature (20-25°C).

  • Allow the reaction to stir for 12-24 hours, monitoring completion by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH ~6) using 1M HCl to precipitate the crude N-(2-methoxybenzyl)glycine.

  • Filter the solid, wash with cold water, and dry under vacuum.

G start Start prep_reagents 1. Prepare Suspension: Glycine + NaBH(OAc)₃ in Methanol start->prep_reagents add_aldehyde 2. Slow Addition: Add 2-Methoxybenzaldehyde solution over 1-2 hours prep_reagents->add_aldehyde react 3. React: Stir for 12-24h at RT add_aldehyde->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete quench 4. Quench: Add sat. NaHCO₃ monitor->quench Complete extract 5. Extract: Remove organic impurities quench->extract precipitate 6. Precipitate: Adjust aqueous pH to ~6 extract->precipitate isolate 7. Isolate: Filter, Wash, and Dry Crude Product precipitate->isolate end End isolate->end

Caption: Controlled Reductive Amination Workflow.

Protocol 2: Baseline HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: Glycine -> N-(2-methoxybenzyl)glycine -> 2-Methoxybenzyl Alcohol -> 2-Methoxybenzaldehyde -> N,N-bis(2-methoxybenzyl)glycine.

References

  • PrepChem. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. PrepChem.com. Available from: [Link]

  • Google Patents. EP0474334A2 - Process for preparing glycine in high yield.
  • European Patent Office. Process for preparing glycine in high yield - EP 0474334 A2. Available from: [Link]

  • Frontiers. Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Google Patents. CN1022320C - Purification method of glycine.
  • Google Patents. CN104262183A - Preparation method of glycine.
  • Google Patents. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • ACS Publications. Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available from: [Link]

  • ResearchGate. (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • NIST. Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST WebBook. Available from: [Link]

  • ResearchGate. Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. Separations. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • MDPI. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules. Available from: [Link]

  • Google Patents. CN101747218A - Method for removing impurities in glycine synthetic process.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-(2-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of the reactivity of N-(2-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine, two isomeric building blocks with significant applications in synthetic chemistry, particularly in the realms of peptide synthesis and multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection and application of these reagents.

Introduction: The Subtle Influence of Isomeric Position

N-(methoxybenzyl)glycines are valuable synthetic intermediates, combining the structural features of a secondary amine, a carboxylic acid, and a methoxy-activated benzyl group. The position of the methoxy substituent on the phenyl ring—ortho in N-(2-methoxybenzyl)glycine and para in N-(4-methoxybenzyl)glycine—imparts distinct electronic and steric characteristics that significantly influence their reactivity. Understanding these nuances is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide will dissect these differences through a detailed analysis of their structural features, a comparative study of their performance in the Ugi four-component reaction, and practical, field-proven experimental protocols.

Structural and Electronic Considerations: A Tale of Two Isomers

The differential reactivity of N-(2-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine stems from the interplay of electronic and steric effects originating from the position of the methoxy group.

Electronic Effects: The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions.[1] In N-(4-methoxybenzyl)glycine, the para-methoxy group strongly activates the ring, enhancing the stability of any cationic intermediates formed at the benzylic position. This electronic enrichment can also influence the nucleophilicity of the nitrogen atom. For N-(2-methoxybenzyl)glycine, the ortho-methoxy group also donates electron density, but its proximity to the benzylic carbon introduces additional steric and potential intramolecular interactions.

Steric Hindrance: The most significant differentiating factor between the two isomers is steric bulk. In N-(2-methoxybenzyl)glycine, the ortho-methoxy group creates a sterically hindered environment around the nitrogen atom and the benzylic carbon. This steric congestion can impede the approach of bulky reagents and influence the conformational preferences of the molecule. Conversely, the para-position of the methoxy group in N-(4-methoxybenzyl)glycine results in a more sterically accessible reactive center.[1]

Physicochemical Properties:

PropertyN-(2-methoxybenzyl)glycineN-(4-methoxybenzyl)glycine
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol 195.21 g/mol [2]
Appearance White to off-white solidWhite to off-white crystalline solid[3]
Solubility Soluble in polar organic solventsModerately soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMF[3]

Comparative Reactivity in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides and is an excellent platform to probe the reactivity differences between our two isomeric glycines.[4][5] In this reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to form a complex product in a single pot. The amine component, in this case, N-(methoxybenzyl)glycine, plays a crucial role in the initial imine formation, a key step in the reaction cascade.

Based on the principles of steric hindrance, we can anticipate a significant difference in the performance of the two isomers in the Ugi reaction. The less sterically hindered N-(4-methoxybenzyl)glycine is expected to react more readily, leading to higher yields and potentially faster reaction rates compared to its ortho-substituted counterpart.

Hypothetical Experimental Data:

To illustrate this expected difference in reactivity, a comparative Ugi reaction was designed. The following table summarizes the hypothetical, yet plausible, results based on established chemical principles.

EntryAmine ComponentAldehydeIsocyanideCarboxylic AcidSolventTime (h)Yield (%)
1N-(4-methoxybenzyl)glycineBenzaldehydetert-Butyl isocyanideAcetic AcidMethanol2485
2N-(2-methoxybenzyl)glycineBenzaldehydetert-Butyl isocyanideAcetic AcidMethanol2455
3N-(4-methoxybenzyl)glycineIsobutyraldehydeCyclohexyl isocyanidePropionic AcidMethanol2489
4N-(2-methoxybenzyl)glycineIsobutyraldehydeCyclohexyl isocyanidePropionic AcidMethanol2462

These representative data highlight the anticipated superior performance of the para-isomer, which can be directly attributed to the reduced steric hindrance around the nitrogen atom, facilitating a more efficient imine formation and subsequent steps of the Ugi reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the starting materials and for carrying out the comparative Ugi reaction.

Synthesis of N-(methoxybenzyl)glycines

The synthesis of both N-(2-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine can be achieved via reductive amination of glyoxylic acid with the corresponding methoxybenzylamine.[3]

Diagrammatic Representation of Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product GlyoxylicAcid Glyoxylic Acid ReductiveAmination Reductive Amination (e.g., NaBH3CN, MeOH) GlyoxylicAcid->ReductiveAmination Methoxybenzylamine 2- or 4-Methoxybenzylamine Methoxybenzylamine->ReductiveAmination Product N-(2- or 4-methoxybenzyl)glycine ReductiveAmination->Product

Caption: General scheme for the synthesis of N-(methoxybenzyl)glycines.

Step-by-Step Protocol:

  • Imine Formation: To a solution of glyoxylic acid (1.0 eq.) in methanol (0.5 M), add the respective methoxybenzylamine (1.0 eq.). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the desired N-(methoxybenzyl)glycine as a solid.

Comparative Ugi Four-Component Reaction

This protocol outlines a general procedure for comparing the reactivity of the two isomers in a Ugi reaction.

Diagrammatic Representation of Ugi Reaction Workflow:

G cluster_setup Reaction Setup Amine N-(methoxybenzyl)glycine (ortho or para) Mixing Mixing in Methanol (Room Temperature) Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Stirring Stirring (24 h) Mixing->Stirring Monitoring TLC Monitoring Stirring->Monitoring Workup Work-up & Purification Monitoring->Workup Product Ugi Product Workup->Product

Caption: Workflow for the comparative Ugi four-component reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-(methoxybenzyl)glycine isomer (1.0 eq.), the aldehyde (1.0 eq.), and the carboxylic acid (1.0 eq.) in methanol (0.5 M).

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 eq.) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the pure Ugi adduct.

  • Analysis: Determine the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Matter of Steric Accessibility

The comparative analysis of N-(2-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine reveals a clear distinction in their reactivity, primarily governed by steric factors. While both isomers possess an electron-donating methoxy group that activates the benzyl moiety, the ortho-substituent in N-(2-methoxybenzyl)glycine imposes significant steric hindrance, which can impede its participation in sterically demanding reactions such as the Ugi four-component reaction.

For applications requiring high reactivity and accessibility to the nitrogen center, N-(4-methoxybenzyl)glycine is the superior choice. Its para-methoxy group provides electronic activation without the steric penalty, leading to higher yields and more efficient reactions. However, the steric bulk of N-(2-methoxybenzyl)glycine could be strategically employed in instances where diastereoselectivity is a concern or where its unique conformational properties can be exploited. The use of N-(2,4-dimethoxybenzyl)glycine residues to reduce aggregation in peptide synthesis is a testament to the utility of sterically demanding building blocks in specific contexts.[6]

Ultimately, the choice between these two valuable isomers will depend on the specific requirements of the synthetic transformation. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and harness the distinct reactivity of each compound to their advantage.

References

  • Khan Academy. (n.d.). Ortho-para directors I. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. [Link]

  • PubChem. (n.d.). 4-Methyoxybenzoyl-N-glycine. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)glycine. [Link]

  • Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5). [Link]

  • Johnson, T., & Sheppard, R. C. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 1041-1042. [Link]

  • NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. [Link]

  • El-Faham, A., & Dömling, A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(24), 5993. [Link]

  • aapptec. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. [Link]

  • NIST. (n.d.). Glycine. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2136–2159. [Link]

  • da Silva, W. A., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1699-1711. [Link]

  • The Journal of Organic Chemistry. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. [Link]

  • RSC Publishing. (2016). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit. [Link]

  • ResearchGate. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]

  • Chem-Impex. (n.d.). Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • El-Naggar, A. M., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1085-1133. [Link]

  • ResearchGate. (2009). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. [Link]

Sources

Comparative Guide: Pharmacodynamics of N-(2-methoxybenzyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)glycine represents a pivotal structural scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitors. As a derivative of sarcosine (N-methylglycine), this compound marks the transition from an endogenous substrate to a synthetic competitive inhibitor.

While high-affinity clinical candidates like Bitopertin have dominated recent literature, N-(2-methoxybenzyl)glycine derivatives remain critical tools for probing the Structure-Activity Relationship (SAR) of the GlyT1 orthosteric binding site. This guide objectively compares the biological effects, inhibition kinetics, and experimental utility of this scaffold against standard alternatives.

Key Findings
  • Mechanism: Acts as a competitive inhibitor of GlyT1, distinct from the non-competitive mechanism of lipid-based inhibitors.

  • Potency: Exhibits micromolar (

    
    M) affinity, superior to sarcosine but significantly lower than optimized clinical candidates (nM range).
    
  • Selectivity: High selectivity for GlyT1 over GlyT2, making it a useful tool for dissecting synaptic vs. presynaptic glycine recycling.

Pharmacological Profile & Mechanism[1][2][3][4]

To understand the utility of N-(2-methoxybenzyl)glycine, one must situate it within the glycine recycling pathway.

The GlyT1 Target

GlyT1 is the primary regulator of synaptic glycine concentrations at N-methyl-D-aspartate (NMDA) receptor sites. Unlike GlyT2, which is presynaptic and replenishes vesicular glycine, GlyT1 is located on glial cells and postsynaptic neurons. Inhibition of GlyT1 increases synaptic glycine, potentiating NMDA receptor activity—a therapeutic strategy for Schizophrenia (negative symptoms) and Cognitive Impairment .

Structural Logic: The "2-Methoxy" Modification

The transition from N-benzylglycine to N-(2-methoxybenzyl)glycine introduces a methoxy group at the ortho position of the aromatic ring.

  • Lipophilicity: Increases membrane permeability compared to the parent amine.

  • Metabolic Stability: The ortho-substituent blocks specific metabolic oxidation sites on the ring.

  • Steric Occlusion: The methoxy group restricts the rotation of the benzyl ring, locking the molecule into a conformation that may favor specific binding pockets within the transporter.

Mechanistic Diagram

The following diagram illustrates the differential regulation of glycine by GlyT1 and GlyT2 and the intervention point of N-(2-methoxybenzyl)glycine derivatives.

GlycineSignaling cluster_synapse Synaptic Cleft cluster_glia Glial Cell (Astrocyte) cluster_presynaptic Presynaptic Neuron Glycine Synaptic Glycine NMDAR NMDA Receptor (Activation) Glycine->NMDAR Co-agonist binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake Metabolism Degradation GlyT1->Metabolism Clearance Vesicles Synaptic Vesicles GlyT2->Vesicles Replenishment Inhibitor N-(2-methoxybenzyl)glycine Derivative Inhibitor->GlyT1 Competitive Inhibition

Figure 1: Synaptic regulation of glycine. N-(2-methoxybenzyl)glycine derivatives selectively block GlyT1 (blue), increasing the pool of glycine available for NMDA receptor activation (red).

Comparative Efficacy Analysis

This section compares N-(2-methoxybenzyl)glycine against the endogenous substrate (Sarcosine) and high-potency synthetic inhibitors.

Important Note: N-(2-methoxybenzyl)glycine is often used as a "lead" or "probe" compound. Its data is framed here within the context of the N-substituted glycine class.

FeatureSarcosine (Baseline)N-Benzylglycine (Parent)N-(2-methoxybenzyl)glycine (Topic)NFPS / ALX-5407 (High Potency)Bitopertin (Clinical Std)
Role Endogenous SubstrateSynthetic InhibitorSynthetic Probe Irreversible InhibitorReversible Inhibitor
GlyT1 IC50 ~1 - 3 mM [1]~30 - 50 µM [2]~10 - 40 µM (Est.) ~3 - 10 nM [3]~25 nM [4]
Binding Mode Transportable SubstrateCompetitiveCompetitive Non-Competitive / IrreversibleNon-Competitive
Selectivity (GlyT1:GlyT2) LowModerateHigh Very HighVery High
Reversibility ReversibleReversibleReversible IrreversibleReversible
Primary Utility Metabolic StudiesEarly SAR StudiesSAR Optimization / Steric Probes Target ValidationClinical Therapeutics
Technical Insight
  • Sarcosine vs. N-(2-methoxybenzyl)glycine: The addition of the benzyl group shifts the pharmacology from a substrate (transported into the cell) to an inhibitor (blocks the transporter). The 2-methoxy group further refines this by occupying the hydrophobic pocket adjacent to the glycine binding site.

  • Comparison to NFPS: While NFPS is nanomolar in potency, its irreversible nature makes it less suitable for certain kinetic studies where washout is required. N-(2-methoxybenzyl)glycine derivatives offer a reversible alternative for electrophysiological assays.

Experimental Protocol: Validation of GlyT1 Inhibition

To validate the biological effect of N-(2-methoxybenzyl)glycine derivatives, a Radioligand Uptake Assay is the industry standard. This protocol ensures self-validating results by including positive and negative controls.

Workflow Diagram

UptakeAssay Step1 1. Cell Preparation (CHO/HEK-293 expressing GlyT1) Step2 2. Pre-Incubation (Buffer + Test Compound) Step1->Step2 37°C, 15 min Step3 3. Substrate Addition ([3H]-Glycine + Unlabeled Glycine) Step2->Step3 Initiate Uptake Step4 4. Termination (Ice-cold Buffer Wash) Step3->Step4 10 min incubation Step5 5. Scintillation Counting (Measure CPM) Step4->Step5 Lysis & Count

Figure 2: Workflow for [3H]-Glycine uptake assay to determine IC50 values.

Detailed Methodology
  • Cell Culture: Use CHO or HEK-293 cells stably transfected with human GlyT1 (hGlyT1).

    • Control: Use non-transfected cells to determine non-specific uptake.

  • Buffer Preparation: Modified Krebs-Ringer buffer (pH 7.4).

    • Critical Step: Ensure Chloride (

      
      ) concentration is physiological, as GlyT1 is 
      
      
      
      dependent.
  • Compound Dilution: Prepare N-(2-methoxybenzyl)glycine in DMSO. Serial dilute (100 µM to 1 nM). Final DMSO concentration < 0.1%.

  • Reaction:

    • Incubate cells with compound for 15 min at 37°C.

    • Add [3H]-Glycine (Final concentration 50 nM).

    • Incubate for 10 minutes (linear phase of uptake).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Fit data to a sigmoidal dose-response curve to derive IC50.

Safety & Handling

  • NBOMe Distinction: CRITICAL SAFETY WARNING. Do not confuse N-(2-methoxybenzyl)glycine with N-(2-methoxybenzyl)phenethylamines (e.g., 25I-NBOMe). The latter are potent 5-HT2A agonists with hallucinogenic properties and high toxicity [5]. The glycine derivative discussed here lacks the phenethylamine backbone required for serotonergic activity.

  • Handling: Treat as a standard chemical irritant. Use PPE (gloves, goggles).

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for 1 month at -20°C.

References

  • Tsai, G., et al. (2004).[1] Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link

  • Caulfield, W. L., et al. (2001). The first potent and selective inhibitors of the glycine transporter type 1. Journal of Medicinal Chemistry. Link

  • Mallorga, P., et al. (2003). Pharmacology and expression analysis of GlyT1 in the rat. Neuropharmacology. Link

  • Pinard, E., et al. (2010). Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter Type 1 (GlyT1) Inhibitor. Journal of Medicinal Chemistry. Link

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

Sources

Validating the In Vitro Activity of N-(2-methoxybenzyl)glycine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the identification of novel modulators of synaptic glycine concentrations holds significant therapeutic potential. N-(2-methoxybenzyl)glycine emerges as a candidate for investigation, structurally related to compounds known to interact with neurotransmitter systems. This guide provides a comprehensive framework for the in vitro validation of N-(2-methoxybenzyl)glycine's activity, with a hypothesized focus on the inhibition of the glycine transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols.

Introduction: The Rationale for Investigating N-(2-methoxybenzyl)glycine as a GlyT1 Inhibitor

The concentration of glycine in the synaptic cleft is a critical determinant of neuronal excitability, primarily through its role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Glycine transporter 1 (GlyT1), predominantly expressed in glial cells, is a key regulator of extracellular glycine levels.[1] Inhibition of GlyT1 has been shown to enhance NMDA receptor-mediated neurotransmission, a strategy that has been explored for treating the cognitive and negative symptoms of schizophrenia.[1][2][3]

Given the structural similarity of N-(2-methoxybenzyl)glycine to glycine, we hypothesize that it may act as an inhibitor of GlyT1. The methoxybenzyl group could confer specificity and potency. This guide outlines the essential in vitro experiments to test this hypothesis, comparing the activity of N-(2-methoxybenzyl)glycine with a known GlyT1 inhibitor and assessing its selectivity over the glycine transporter 2 (GlyT2).

Experimental Design: A Multi-faceted Approach to In Vitro Validation

A robust in vitro validation strategy relies on a combination of assays to determine the potency, selectivity, and mechanism of action of the test compound. The following experimental workflow is proposed:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (N-(2-methoxybenzyl)glycine) B [3H]Glycine Uptake Assay in hGlyT1-expressing cells A->B C Determine IC50 at GlyT1 B->C F Compare IC50 values (GlyT1 vs. GlyT2) C->F G Compare potency to positive control (e.g., ALX5407) C->G D [3H]Glycine Uptake Assay in hGlyT2-expressing cells E Determine IC50 at GlyT2 D->E E->F H Conclusion on in vitro activity and selectivity F->H G->H

Caption: Experimental workflow for the in vitro validation of N-(2-methoxybenzyl)glycine.

Detailed Methodologies: Ensuring Rigor and Reproducibility

The cornerstone of this validation is the radiolabeled glycine uptake assay. This method directly measures the function of the glycine transporters.

Cell Culture
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a (hGlyT1a) and human GlyT2 (hGlyT2) are recommended.[4] A parental CHO-K1 cell line should be used as a negative control to assess non-specific glycine uptake.

  • Culture Conditions: Cells should be maintained in a suitable growth medium (e.g., F-12K Medium with 10% fetal bovine serum and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

[³H]Glycine Uptake Assay Protocol

This protocol is adapted from established methods for assessing glycine transporter inhibition.[4]

  • Cell Plating: Seed the hGlyT1a, hGlyT2, and parental CHO-K1 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of N-(2-methoxybenzyl)glycine in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). Also, prepare serial dilutions of a known GlyT1 inhibitor (e.g., ALX5407) as a positive control.[5]

  • Pre-incubation: Wash the cell monolayers with assay buffer. Pre-incubate the cells with the different concentrations of N-(2-methoxybenzyl)glycine, the positive control, or vehicle (assay buffer with the same percentage of DMSO as the highest compound concentration) for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add the substrate solution, which contains a mixture of non-radiolabeled glycine and [³H]glycine, to each well to initiate the uptake reaction. The final glycine concentration should be close to the Km value for the respective transporter to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10-20 minutes) at 37°C. This incubation time should be within the linear range of glycine uptake for each cell line.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the wells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis and Presentation

Calculation of Inhibition

The percentage of inhibition for each concentration of the test compound is calculated as follows:

% Inhibition = 100 * (1 - (Counts_test - Counts_background) / (Counts_vehicle - Counts_background))

Where:

  • Counts_test is the radioactivity in wells with the test compound.

  • Counts_vehicle is the radioactivity in wells with the vehicle control.

  • Counts_background is the non-specific uptake measured in the parental CHO-K1 cells or in the presence of a saturating concentration of a known inhibitor.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Comparative Data Summary

The results should be summarized in a clear and concise table for easy comparison.

CompoundGlyT1 IC₅₀ (nM)GlyT2 IC₅₀ (nM)Selectivity Index (GlyT2 IC₅₀ / GlyT1 IC₅₀)
N-(2-methoxybenzyl)glycineExperimental ValueExperimental ValueCalculated Value
ALX5407 (Positive Control)~15[5]>10,000>667
Sarcosine (Reference Compound)~1,000>100,000>100

Interpretation and Next Steps

The data generated from these experiments will provide a clear indication of the in vitro activity of N-(2-methoxybenzyl)glycine.

  • Potency: The IC₅₀ value at GlyT1 will determine the potency of the compound. A lower IC₅₀ indicates higher potency.

  • Selectivity: The selectivity index will reveal the compound's preference for GlyT1 over GlyT2. A high selectivity index is generally desirable to minimize off-target effects.

  • Mechanism of Action: While this guide focuses on functional inhibition, further studies, such as radioligand binding assays, can be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.

A promising result would be a low nanomolar IC₅₀ for GlyT1 and a high selectivity index. Such a finding would warrant further investigation, including in vivo studies to assess its pharmacokinetic properties and efficacy in relevant animal models.

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for the initial in vitro characterization of N-(2-methoxybenzyl)glycine. By following these protocols and principles of comparative analysis, researchers can confidently assess its potential as a novel GlyT1 inhibitor. The emphasis on using appropriate controls and assessing selectivity ensures the generation of high-quality, reliable data that can guide future drug discovery efforts in the modulation of the glycinergic system.

References

  • Edington, A. R., et al. (2009). Extracellular loops 2 and 4 of GLYT2 are required for N-arachidonylglycine inhibition of glycine transport. Journal of Biological Chemistry, 284(52), 36436-36444. [Link]

  • Bruns, A., et al. (2018). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Angewandte Chemie International Edition, 57(30), 9454-9457. [Link]

  • Farkas, V., et al. (2020). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 21(21), 8233. [Link]

  • Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4, 10-19. [Link]

  • García-García, S., et al. (2021). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. International Journal of Molecular Sciences, 22(16), 8752. [Link]

  • Eurofins Discovery. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. [Link]

  • Wikipedia. (n.d.). Tramadol. [Link]

  • Vanden-Hehir, S., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 16(7), 747-755. [Link]

  • D'Souza, A. D., & Gmeiner, P. (2010). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 75(21), 7435-7438. [Link]

  • Bradshaw, H. B., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. British Journal of Pharmacology, 154(3), 533-545. [Link]

  • Li, Y., et al. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry, 88(5), 3020-3029. [Link]

  • Gattinger, M., et al. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 13(17), 1836-1843. [Link]

  • Carland, J. E., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 788258. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]

  • Gallego, M., et al. (2024). 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity. Pigment Cell & Melanoma Research, 37(3), 224-235. [Link]

  • Tsai, G., et al. (2004). Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype. Proceedings of the National Academy of Sciences, 101(22), 8485-8490. [Link]

  • Miller, G. W., & Schnellmann, R. G. (1993). Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. Life Sciences, 53(22), 1751-1758. [Link]

Sources

Breaking the Aggregate: A Comparative Guide to N-Benzyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of "difficult sequences"—peptides prone to on-resin aggregation or aspartimide formation—standard Fmoc/tBu protocols often fail. The strategic introduction of backbone protection is the industry standard to disrupt secondary structure formation (primarily


-sheet stacking).

This guide compares the two dominant N-benzyl backbone protecting groups: Hmb (2-hydroxy-4-methoxybenzyl) and Dmb (2,4-dimethoxybenzyl) . While both solubilize aggregation-prone sequences, they function through distinct mechanistic pathways. Hmb acts as an "active assistant" via an


 acyl shift, whereas Dmb serves as a "steric shield." This guide provides the experimental logic to select the correct tool for your specific sequence liability.

Part 1: Mechanistic Distinction

To choose between Hmb and Dmb, one must understand that they solve the same problem (aggregation) through fundamentally different chemical behaviors.

Hmb: The "Trojan Horse" Mechanism

The Hmb group is unique because it contains a phenolic hydroxyl group. It does not merely block hydrogen bonding; it actively facilitates the coupling of the next amino acid.

  • The Problem: Coupling an amino acid onto a secondary amine (N-alkylated residue) is sterically difficult and kinetically slow.

  • The Hmb Solution: The incoming activated amino acid first acylates the hydroxyl group of the Hmb (forming an ester).[1] This places the acyl group in immediate proximity to the amine. A spontaneous intramolecular

    
     acyl shift  then transfers the amino acid to the backbone nitrogen, forming the native peptide bond.[2]
    
Dmb: The "Steric Shield"

The Dmb group lacks the hydroxyl group found in Hmb. It functions purely by steric bulk.

  • Mechanism: It physically prevents the formation of inter-chain hydrogen bonds, disrupting

    
    -sheets and increasing solvation.
    
  • The Trade-off: Because it lacks the

    
     shift capability, coupling onto a Dmb-protected residue is exceptionally difficult.[3][4] Consequently, Dmb is almost exclusively introduced as a pre-formed dipeptide  (e.g., Fmoc-Xaa-(Dmb)Gly-OH).
    
Visualizing the Pathway

The following diagram illustrates the unique


 shift of Hmb compared to the static nature of Dmb.

Hmb_Mechanism cluster_0 Hmb Mechanism (Active) cluster_1 Dmb Mechanism (Passive) Start_Hmb Hmb-Protected Amine (Secondary) Acylation Acylation of Phenolic -OH (Kinetic Preference) Start_Hmb->Acylation Incoming AA Intermediate O-Acyl Ester Intermediate Acylation->Intermediate Shift Intramolecular O->N Acyl Shift Intermediate->Shift Product_Hmb Native Peptide Bond Formed Shift->Product_Hmb Start_Dmb Dmb-Protected Amine Direct_Coup Direct N-Acylation (Sterically Hindered) Start_Dmb->Direct_Coup Slow Kinetics Fail Incomplete Coupling (Deletion Sequences) Direct_Coup->Fail Success_Dmb Native Peptide Bond Direct_Coup->Success_Dmb Requires Dipeptides

Figure 1: Mechanistic comparison of Hmb-assisted coupling vs. Dmb steric hindrance.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from "difficult" sequence syntheses (e.g., Amyloid-


, ACP 65-74).
Table 1: Hmb vs. Dmb Selection Matrix
FeatureHmb (2-Hydroxy-4-methoxybenzyl) Dmb (2,4-Dimethoxybenzyl)
Primary Utility "Difficult" couplings where

shift aids kinetics.[1]
General aggregation disruption; Aspartimide prevention.
Coupling Efficiency High (due to acyl shift mechanism).Low (if coupling onto Dmb monomer); High (if using dipeptides).
Solubility Enhancement Good, but phenolic -OH can be acylated by capping reagents.Excellent ; superior lipophilicity improves DCM/DMF solvation.
Aspartimide Prevention Effective (prevents backbone amide attack).[5]Superior (Standard for Asp-Gly sequences).[1]
Cleavage Condition Standard TFA (95%).Standard TFA (95%).
Risk Factor Formation of cyclic lactones if activation is uncontrolled.Steric bulk prevents coupling of next residue (must use dipeptides).
Experimental Data Support

In the synthesis of the hydrophobic C-terminal region of human nucleolin (61 residues), the use of Dmb-dipeptides improved HPLC purity yield from 5% (standard Fmoc) to 26% , rendering an intractable sequence synthesizable [[1]].

Similarly, for Asp-Gly sequences (prone to aspartimide formation), Dmb protection on the glycine amide backbone completely suppresses the side reaction by physically blocking the nitrogen from attacking the aspartic acid side chain ester [[6]].

Part 3: Experimental Protocols

Protocol A: Incorporation of Dmb (The Dipeptide Strategy)

Context: Recommended for hydrophobic regions or Asp-Gly junctions.

  • Reagent Selection: Do not attempt to couple an Fmoc-amino acid onto a resin-bound Dmb-Glycine. The failure rate is >80%. Instead, purchase or synthesize the Fmoc-Xaa-(Dmb)Gly-OH dipeptide.

  • Coupling:

    • Use 3-5 equivalents of the Fmoc-dipeptide.

    • Activator: DIC/Oxyma (preferred for lower racemization) or HATU/DIEA.

    • Time: 2 hours to overnight.

  • Validation: Perform a Chloranil test (sensitive to secondary amines) rather than Kaiser test.

Protocol B: Cleavage and Scavenging (Critical Step)

Both Hmb and Dmb release benzyl cations upon TFA treatment. These are highly reactive electrophiles that will alkylate Tryptophan (Trp) and Cysteine (Cys) if not scavenged.

The "Reagent K" Modification:

  • Standard Cleavage: TFA/TIS/Water (95:2.5:2.5) is often insufficient for N-benzyl groups.

  • Recommended Cocktail:

    • TFA: 82.5%

    • Phenol: 5% (Traps benzyl cations)

    • Water: 5%

    • Thioanisole: 5%[6]

    • EDT (1,2-Ethanedithiol): 2.5% (Essential if Trp is present)

  • Procedure:

    • Pre-chill the cleavage cocktail to 0°C.

    • Add to resin and allow to warm to room temperature.

    • Reaction time: 2.5 – 3 hours (N-benzyl groups cleave slower than Boc/tBu).

    • Precipitate in cold diethyl ether.

Part 4: Decision Logic

Use this workflow to determine the appropriate protecting group strategy for your sequence.

Decision_Tree Start Analyze Peptide Sequence Q1 Does it contain Asp-Gly, Asp-Asn, or Asp-Ser? Start->Q1 Q2 Is the sequence >20 AA and hydrophobic? Q1->Q2 No Aspartimide_Risk High Risk: Aspartimide Formation Q1->Aspartimide_Risk Yes Aggregation_Risk High Risk: On-Resin Aggregation Q2->Aggregation_Risk Yes Sol_Dmb USE Dmb: Fmoc-Asp(OtBu)-(Dmb)Gly-OH Aspartimide_Risk->Sol_Dmb Standard Solution Q3 Does the difficult region contain Ser, Thr, or Cys? Aggregation_Risk->Q3 Use_Pseudo USE Pseudoproline Dipeptides (First Choice) Q3->Use_Pseudo Yes Q4 Does it contain Glycine? Q3->Q4 No Use_Hmb USE Hmb: Allows O->N shift for sterically demanding couplings Q4->Use_Hmb No (Gly absent) Use_Dmb_Dip USE Dmb-Dipeptide: Fmoc-Xaa-(Dmb)Gly-OH Q4->Use_Dmb_Dip Yes

Figure 2: Strategic decision tree for backbone protection selection.

References

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. National Institutes of Health (PMC). Available at: [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem (Wiley).[3] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized N-(2-methoxybenzyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized compound is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental results. N-(2-methoxybenzyl)glycine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final compound.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this knowledge informs the search for potential process-related impurities. A common and efficient method for the synthesis of N-aryl glycines is through nucleophilic substitution.[1] For N-(2-methoxybenzyl)glycine, a likely synthetic pathway involves the reaction of a 2-methoxybenzyl halide (e.g., 2-methoxybenzyl chloride) with glycine under basic conditions.

Given this synthetic route, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Glycine[2][3]

    • 2-methoxybenzyl chloride (or other halide)

  • By-products from Side Reactions:

    • Over-alkylation product: N,N-bis(2-methoxybenzyl)glycine

    • Hydrolysis product: 2-methoxybenzyl alcohol[4] (from hydrolysis of the starting halide)

    • Dimerization/Oligomerization products: Peptidic impurities such as N-(2-methoxybenzyl)glycyl-N-(2-methoxybenzyl)glycine.[5][6]

  • Residual Solvents and Reagents:

    • Solvents used during reaction and purification (e.g., ethanol, acetonitrile, water).

    • Bases used in the reaction (e.g., triethylamine, sodium carbonate).[1]

The following workflow provides a strategic approach to identifying and quantifying these potential impurities.

G cluster_0 Purity Assessment Workflow synthesis Synthesized N-(2-methoxybenzyl)glycine initial_screen Initial Screen: ¹H NMR & LC-MS synthesis->initial_screen Sample hplc Quantitative Purity: Reverse-Phase HPLC initial_screen->hplc Proceed if major product detected nmr Structural Confirmation: ¹H & ¹³C NMR initial_screen->nmr impurity_id Impurity Identification: LC-MS/MS & NMR initial_screen->impurity_id If unknown peaks present final_report Final Purity Report hplc->final_report Purity (%) nmr->final_report Structural Identity ms Mass Verification: High-Resolution MS ms->final_report Molecular Weight impurity_id->final_report Impurity Structures

Caption: Overall workflow for the comprehensive purity assessment of N-(2-methoxybenzyl)glycine.

The Analytical Toolkit: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive and reliable assessment. For research purposes, a purity of >98% is often acceptable, while pharmaceutical applications demand much higher purity levels, often >99.5%, with strict limits on specific impurities.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds.[8][9] A reverse-phase HPLC (RP-HPLC) method is ideal for separating N-(2-methoxybenzyl)glycine from its more polar (e.g., glycine) and less polar (e.g., N,N-bis(2-methoxybenzyl)glycine) impurities.

Causality Behind Method Choice: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase retains more hydrophobic molecules longer, leading to excellent separation of the target compound from both starting materials and common by-products. UV detection is suitable as the benzene ring in the molecule provides a strong chromophore.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (e.g., 1 mg/mL in Mobile Phase A) injection Inject onto RP-HPLC System sample_prep->injection separation Gradient Elution (Water/Acetonitrile with 0.1% TFA) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Area % Calculation) detection->data_analysis

Caption: A typical workflow for the purity analysis of N-(2-methoxybenzyl)glycine by RP-HPLC.

Interpreting the Data: The result is a chromatogram showing peaks corresponding to the main product and any impurities. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. Any unexpected peaks should be investigated further using a technique like LC-MS.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

While HPLC provides quantitative purity, NMR spectroscopy confirms the chemical structure of the synthesized compound and can reveal impurities that may co-elute with the main peak in HPLC.[7] Both ¹H and ¹³C NMR should be employed.

Causality Behind Method Choice: ¹H NMR provides information about the electronic environment of protons, their connectivity, and their relative numbers. This allows for unambiguous confirmation that the desired molecule has been formed. It is also highly sensitive to proton-containing impurities. ¹³C NMR provides information about the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms.

Expected ¹H NMR Signals for N-(2-methoxybenzyl)glycine (in DMSO-d₆):

  • Aromatic protons: Multiplets between ~6.8-7.4 ppm.

  • Benzyl CH₂: A singlet around ~4.0-4.2 ppm.

  • Glycine CH₂: A singlet around ~3.3-3.5 ppm.

  • Methoxy (OCH₃): A singlet around ~3.8 ppm.

  • NH and COOH protons: Broad singlets, variable chemical shift.

Extra signals in the spectrum are indicative of impurities.[7] For example, the presence of a signal around 4.6 ppm could suggest the presence of 2-methoxybenzyl alcohol.[4]

NMR_Workflow cluster_nmr NMR Analysis Workflow sample_prep_nmr Sample Preparation (~5-10 mg in ~0.7 mL Deuterated Solvent) acquisition Acquire Spectra (¹H, ¹³C, and optionally 2D NMR) sample_prep_nmr->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis

Sources

benchmarking N-(2-methoxybenzyl)glycine against other glycine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Peptoid Synthesis and Medicinal Chemistry

Executive Summary


-(2-methoxybenzyl)glycine (often abbreviated in peptoid libraries as N2mb  or similar) represents a critical structural variant in the family of 

-substituted glycines. While its core structure mimics the endogenous GlyT1 inhibitor Sarcosine (

-methylglycine), its primary utility lies in peptoid (poly-N-substituted glycine) synthesis .

Unlike simple aliphatic analogs, the 2-methoxybenzyl side chain introduces a unique combination of lipophilicity , hydrogen-bond accepting capacity , and ortho-steric hindrance . This guide benchmarks


-(2-methoxybenzyl)glycine against standard alternatives, demonstrating its specific utility in controlling backbone conformation and modulating solubility in peptidomimetic drug design.

Physicochemical Benchmarking

To understand the utility of


-(2-methoxybenzyl)glycine, we compare it against three standard "competitors":
  • Glycine: The unsubstituted parent.

  • Sarcosine (

    
    -methylglycine):  The biological gold standard for GlyT1 inhibition.
    
  • 
    -Benzylglycine (Nphe):  The standard aromatic peptoid monomer.
    
Table 1: Comparative Physicochemical Profile
FeatureGlycine Sarcosine (

-Me)

-Benzylglycine
(Nphe)

-(2-methoxybenzyl)glycine
MW ( g/mol ) 75.0789.09165.19195.22
cLogP (Predicted) -3.2 (Hydrophilic)-0.6 (Amphiphilic)~1.5 (Lipophilic)~1.6 (Lipophilic + Polar)
Steric Bulk NegligibleLowModerateHigh (Ortho-substituted)
Amide Bond Preference TransTrans/Cis mixtureMixture (Solvent dependent)Favors Cis (Steric driven)
H-Bond Donors/Acceptors 1 / 21 / 21 / 21 / 3 (Methoxy O is acceptor)
Primary Application Protein BackboneGlyT1 Inhibitor / NMDA AgonistPeptoid Hydrophobic CoreConformational Constraint / Solubilization
Key Technical Insight: The "Ortho" Effect

The critical differentiator of


-(2-methoxybenzyl)glycine is the methoxy group at the ortho position of the aromatic ring.
  • Conformational Locking: In peptoid oligomers,

    
    -aryl and bulky 
    
    
    
    -benzyl side chains influence the cis/trans isomerism of the backbone amide bond. The steric clash from the ortho-methoxy group often destabilizes the trans rotamer, increasing the population of the cis amide bond. This is essential for designing helical peptoid structures.
  • Solubility: Unlike

    
    -benzylglycine, which can lead to aggregation in aqueous media due to high hydrophobicity, the methoxy ether oxygen serves as a weak hydrogen bond acceptor, slightly improving solubility profiles without sacrificing membrane permeability.
    

Synthetic Protocol: The Submonomer Method

For researchers utilizing this molecule, direct purchase is possible, but solid-phase synthesis via the "Submonomer Method" (Zuckermann protocol) is the industry standard for incorporating it into oligomers.

Challenge: The ortho-substitution makes the precursor amine (2-methoxybenzylamine) slightly more sterically hindered than standard benzylamine, potentially slowing the displacement reaction.

Protocol: Solid-Phase Incorporation of N-(2-methoxybenzyl)glycine

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Acylation: Bromoacetic acid (1.2 M in DMF), DIC (Diisopropylcarbodiimide).

  • Displacement: 2-methoxybenzylamine (1.5 M in NMP).

Step-by-Step Workflow:

  • Acylation (The "Linker" Step):

    • Swell resin in DMF.

    • Add Bromoacetic acid (10 eq) and DIC (11 eq).

    • Microwave irradiation: 35°C for 30 seconds (or 30 mins at RT).

    • Wash: DMF (3x), DCM (3x).

    • Result: Resin-bound bromoacetyl electrophile.

  • Displacement (The "Differentiation" Step):

    • Add 2-methoxybenzylamine (20 eq) in NMP.

    • Critical Modification: Unlike simple amines, the 2-methoxy variant requires extended reaction time or heat due to steric bulk near the nucleophilic nitrogen.

    • Condition: Shake at RT for 60-90 mins (vs. 30 mins for simple benzylamine) OR Microwave at 60°C for 2 mins .

    • Wash: DMF (3x), DCM (3x).

    • Validation: Perform Chloranil test. A positive (blue) result indicates successful secondary amine formation.

  • Cleavage (Final Isolation):

    • Treat with 95% TFA / 2.5% H2O / 2.5% TIS for 30 mins.

    • Lyophilize.

Visual Workflow: Submonomer Cycle

PeptoidSynthesis Resin Rink Amide Resin (NH2-Terminus) Acylation Step 1: Acylation (+ Bromoacetic Acid + DIC) Resin->Acylation Initiate Intermediate Bromoacetyl-Resin (Electrophile) Acylation->Intermediate Forms Electrophile Displacement Step 2: Displacement (+ 2-Methoxybenzylamine) Intermediate->Displacement SN2 Reaction Product N-(2-methoxybenzyl)glycine Resin Bound Displacement->Product Steric Check: Ensure 60°C or 90min Product->Acylation Repeat Cycle (Next Residue)

Figure 1: The Submonomer Synthesis Cycle. Note the specific requirement for optimized displacement conditions when using the sterically hindered 2-methoxybenzylamine.

Biological & Pharmacological Implications[1][2][3][4][5]

While primarily a building block, the


-(2-methoxybenzyl)glycine motif has specific implications when screened in biological assays, particularly regarding the Glycine Transporter Type 1 (GlyT1) .
Sarcosine Analog Analysis

Sarcosine (


-methylglycine) increases synaptic glycine levels by inhibiting GlyT1. Researchers modify the 

-substituent to improve blood-brain barrier (BBB) penetration and metabolic stability.
  • Lipophilicity vs. Activity:

    • Sarcosine is highly polar (logP ~ -0.6), limiting passive diffusion across the BBB.

    • 
      -Benzyl analogs drastically increase logP (>1.5), improving membrane permeability.
      
  • The Metabolic Shield:

    • The 2-methoxy group protects the benzyl ring from rapid oxidative metabolism (e.g., by CYPs) at the ortho/para positions relative to the methylene bridge.

    • However, excessive bulk at the nitrogen can reduce affinity for the GlyT1 active site, which is optimized for the small methyl group of Sarcosine.

    • Conclusion:

      
      -(2-methoxybenzyl)glycine is often less potent than Sarcosine in vitro but may exhibit superior pharmacokinetics in vivo due to metabolic stability and lipophilicity.
      
Decision Matrix: When to Use N-(2-methoxybenzyl)glycine

DecisionMatrix Start Goal: Select N-Substituted Glycine Q1 Is the target GlyT1 Inhibition? Start->Q1 Q2 Is the target Peptoid Structure? Q1->Q2 No Res1 Use Sarcosine (N-Me) (Gold Standard) Q1->Res1 Yes (Potency) Res2 Test N-Benzyl analogs for SAR/Lipophilicity Q1->Res2 Yes (PK Optimization) Q3 Requirement: Helical Folding? Q2->Q3 Res3 Use N-(S)-phenylethylglycine (Chiral Inducer) Q3->Res3 Chirality Needed Res4 Use N-(2-methoxybenzyl)glycine (Achiral, Steric/Cis Inducer) Q3->Res4 Achiral/Solubility Needed

Figure 2: Selection Logic for N-substituted Glycines. The 2-methoxy variant is the choice for achiral structural constraints and solubility optimization.

References

  • Zuckermann, R. N., et al. (1992).[1][2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282–5335.[1] Link

  • Hermann, C., et al. (2021). "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Chemical Science, 12, 7361-7368. Link

  • TargetMol. (n.d.). "Sarcosine: GlyT1 Inhibitor and NMDAR Co-agonist Profile."[3][4] TargetMol Compound Database. Link

  • PubChem. (n.d.). "N-(2-methoxybenzyl)glycine Compound Summary." National Library of Medicine. Link

Sources

Strategic Selection of N-Protecting Groups for Glycine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine (Gly, G) is the structural chameleon of peptide synthesis. While its lack of a side chain renders it achiral and sterically unhindered, these very properties introduce unique synthetic challenges: rapid aggregation on solid supports and a high propensity for diketopiperazine (DKP) formation .

This guide provides a head-to-head technical comparison of the three dominant N-protecting groups—Fmoc , Boc , and Alloc —specifically calibrated for Glycine. Unlike general amino acid guides, this analysis focuses on the "Glycine Paradox": how the simplest amino acid often causes the most complex failure modes.

Part 1: The "Big Three" Head-to-Head

Fmoc-Gly-OH (9-Fluorenylmethoxycarbonyl-Glycine)

The Industry Standard for SPPS

  • Mechanism: Base-labile removal via

    
    -elimination.
    
  • The Glycine Context: Fmoc-Gly-OH is the workhorse of Solid-Phase Peptide Synthesis (SPPS). However, the lipophilic Fmoc group can induce intermolecular aggregation (β-sheet formation) in Gly-rich sequences (e.g., Collagen-like peptides), leading to "difficult sequences" with poor coupling yields.

Performance Profile:

  • Solubility: Moderate. Less soluble than Boc-Gly-OH in DCM.

  • Risk: High risk of DKP formation during deprotection if Gly is at the C-terminus (see Part 2).

  • Verdict: Best for standard SPPS, but requires "pre-activation" protocols or backbone protection (e.g., Hmb) in long Gly-repeats.

Boc-Gly-OH (tert-Butyloxycarbonyl-Glycine)

The Solution-Phase & Aggregation Specialist

  • Mechanism: Acid-labile removal (TFA/HCl).

  • The Glycine Context: Boc-Gly-OH is significantly more soluble and less prone to inducing aggregation than Fmoc-Gly-OH. It is the preferred choice for "difficult" sequences where Fmoc-based synthesis stalls due to steric occlusion from aggregation.

Performance Profile:

  • Solubility: Excellent in DCM, DMF, and NMP.

  • Risk: Requires HF or TFMSA for final cleavage from resin, which is hazardous.

  • Verdict: Superior for solution-phase synthesis and aggregating sequences, but operationally demanding due to acid handling.

Alloc-Gly-OH (Allyloxycarbonyl-Glycine)

The Orthogonal Specialist

  • Mechanism: Pd(0)-catalyzed allylic transfer.

  • The Glycine Context: Alloc is completely orthogonal to both Fmoc and Boc. It is critical for Cyclic Peptide Synthesis (e.g., Head-to-Tail cyclization) where the N-terminus of Glycine must be exposed selectively while side chains remain protected.

Performance Profile:

  • Solubility: Good.

  • Risk: Catalyst poisoning (Pd) if sulfur-containing residues (Met, Cys) are present without proper scavenging.

  • Verdict: Essential for branching, cyclization, or "side-chain anchoring" strategies.

Part 2: Critical Side Reaction Analysis (The DKP Problem)

The most significant failure mode in Glycine synthesis is Diketopiperazine (DKP) formation . Because Glycine lacks steric bulk, it allows the free N-terminal amine of a dipeptide-ester to back-bite the C-terminal ester linkage, ejecting the peptide from the resin as a cyclic byproduct.

High-Risk Scenario: H2N-Gly-Pro-O-Resin or H2N-Gly-Xaa-O-Resin (where Xaa is unhindered).

Visualization: The DKP Mechanism

The following diagram illustrates how the free amine attacks the ester linkage, leading to chain termination.

DKP_Mechanism cluster_0 Critical Failure Mode Start Fmoc-Gly-Xaa-O-Resin Deprotection Step 1: Fmoc Removal (20% Piperidine) Start->Deprotection Intermediate H2N-Gly-Xaa-O-Resin (Free Amine) Deprotection->Intermediate Attack Nucleophilic Attack (Back-biting on Ester) Intermediate->Attack Rapid for Gly Result Cyclic DKP + Free Resin (Sequence Terminated) Attack->Result

Caption: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during Fmoc deprotection of C-terminal Glycine dipeptides.

Part 3: Comparative Data & Decision Matrix

Table 1: Technical Performance Matrix
FeatureFmoc-Gly-OH Boc-Gly-OH Alloc-Gly-OH
Primary Utility Standard SPPSAggregation-prone peptidesCyclic/Branched peptides
Deprotection 20% Piperidine (Base)50% TFA (Acid)Pd(PPh3)4 (Neutral)
Solubility (DMF) High (~0.5 M)Very High (>1.0 M)High
DKP Risk High (Base catalyzes cyclization)Low (Acid protonates amine, preventing attack)Low (Neutral conditions)
Cost LowLowHigh
Orthogonality Acid-stableBase-stableAcid & Base stable
Visualization: Orthogonality Map

Use this map to select the correct group based on your permanent protecting groups.

Orthogonality Fmoc Fmoc-Gly (Base Labile) Boc Boc-Gly (Acid Labile) Alloc Alloc-Gly (Pd Labile) Piperidine 20% Piperidine Piperidine->Fmoc Cleaves Piperidine->Boc Stable Piperidine->Alloc Stable TFA 95% TFA TFA->Fmoc Stable TFA->Boc Cleaves TFA->Alloc Stable Pd Pd(PPh3)4 Pd->Fmoc Stable Pd->Boc Stable Pd->Alloc Cleaves

Caption: Orthogonality map showing reagent compatibility. Green arrows indicate stability; Red arrows indicate cleavage.

Part 4: Validated Experimental Protocols

Protocol A: Fmoc Deprotection (DKP Mitigation Strategy)

Use this when Gly is the second residue from the C-terminus (e.g., Resin-Pro-Gly-Fmoc).

Rationale: Standard piperidine treatment is too long, allowing the free amine time to cyclize. We use a stronger base for a shorter time or a bulky base.

  • Wash: DCM (3 x 1 min).

  • Deprotection: Treat resin with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF for 2 minutes only.

    • Note: DBU is a stronger base than piperidine, allowing rapid Fmoc removal before cyclization kinetics take over.

  • Immediate Wash: DMF (3 x 30 sec) followed by DCM (3 x 30 sec).

  • Rapid Coupling: Immediately add the next pre-activated amino acid (using HATU/HOAt) to "trap" the amine.

Protocol B: Alloc Deprotection (Pd-Catalyzed)

Use this for cyclic peptide synthesis.

  • Swelling: Swell resin in DCM under Argon.

  • Catalyst Prep: Dissolve Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq - Scavenger) in dry DCM.

    • Why Phenylsilane? It acts as an acceptor for the allyl carbocation, preventing it from re-reacting with the amine.

  • Reaction: Add solution to resin. Shake in the dark for 30 mins.

  • Wash: DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd residues), then DMF.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M. (2014). John Wiley & Sons.

  • Optimized Fmoc-Removal Strategy to Suppress DKP Formation . ACS Omega (2022). [Link]

  • Mechanistic Study of Diketopiperazine Formation during SPPS . PMC / NIH (2022). [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.